molecular formula C13H17NO2 B118274 D-threo-Ritalinic Acid CAS No. 129389-67-9

D-threo-Ritalinic Acid

Numéro de catalogue: B118274
Numéro CAS: 129389-67-9
Poids moléculaire: 219.28 g/mol
Clé InChI: INGSNVSERUZOAK-VXGBXAGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-threo-Ritalinic Acid, also known as D-threo-Ritalinic Acid, is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-threo-Ritalinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-threo-Ritalinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54631-24-2, 129389-67-9
Record name DL-threo-Ritalinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054631242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-threo-Ritalinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129389679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RITALINIC ACID, D-THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MNC5Y0IMU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RITALINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4165RS9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Precision Synthesis and Stereochemical Resolution of D-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-threo-Ritalinic Acid (d-TRA) is the primary pharmacologically inactive metabolite of the psychostimulant d-threo-methylphenidate (dexmethylphenidate). While often viewed merely as a metabolic byproduct, high-purity d-TRA is critical for pharmacokinetic profiling, forensic reference standards, and as a precursor for novel prodrug synthesis.

This technical guide outlines two validated pathways for the isolation of d-TRA:

  • Direct Acid Hydrolysis of enantiopure d-threo-methylphenidate.

  • Chiral Resolution of racemic dl-threo-ritalinic acid using (+)-O,O'-Dibenzoyl-D-tartaric acid.

Scientific Rationale: The core challenge in this synthesis is preserving the threo diastereomeric configuration (2R,2'R) and preventing epimerization to the thermodynamically less stable erythro form, or racemization to the l-threo isomer. This guide prioritizes acid-catalyzed hydrolysis over base hydrolysis to mitigate proton abstraction at the


-carbon, thereby maximizing stereochemical integrity.

Part 1: Chemical Mechanism & Stereochemistry

The transformation involves the hydrolysis of the methyl ester functionality of methylphenidate.

Reaction Kinetics and Epimerization Risks

The


-carbon of the phenyl-piperidine acetate system is weakly acidic. Under strong basic conditions (pH > 12), deprotonation can occur, leading to the formation of an enolate intermediate. Reprotonation may result in the erythro diastereomer (epimerization) or the l-threo enantiomer (racemization).
  • Preferred Route: Acid-catalyzed hydrolysis (HCl).

  • Mechanism: Protonation of the carbonyl oxygen activates the ester, followed by nucleophilic attack by water. This pathway avoids the enolate intermediate, preserving the chiral centers at C2 (piperidine) and C2' (acetate).

ReactionMechanism MPH D-threo-Methylphenidate (Ester) Inter Tetrahedral Intermediate MPH->Inter + H2O / H+ (Reflux) RA D-threo-Ritalinic Acid (Zwitterion) Inter->RA - MeOH MeOH Methanol (Byproduct) Inter->MeOH

Figure 1: Acid-catalyzed hydrolysis pathway minimizing epimerization risk.

Part 2: Methodology A - Direct Hydrolysis

Applicability: Use this protocol when starting from pure d-threo-methylphenidate (Focalin) hydrochloride.

Reagents
  • Substrate: d-threo-Methylphenidate HCl.[1][2][3]

  • Solvent: 2M Hydrochloric Acid (HCl).

  • Neutralizer: 20% Ammonia (aq) or Sodium Hydroxide (NaOH) solution.

  • Crystallization Solvent: Deionized Water / Acetone.

Protocol Steps
  • Hydrolysis:

    • Dissolve d-threo-methylphenidate HCl (1.0 eq) in 2M HCl (10 volumes).

    • Heat to reflux (approx. 100°C) for 4–6 hours.

    • In-process Control: Monitor by HPLC until ester consumption is >99.5%.

  • Concentration:

    • Evaporate the reaction mixture under reduced pressure to remove excess HCl and water. A white solid residue (d-TRA hydrochloride) will remain.

  • Isoelectric Precipitation (Critical Step):

    • Dissolve the residue in minimum water.

    • Scientific Insight: Ritalinic acid is an amphoteric amino acid. It exists as a zwitterion at its isoelectric point (pI).

    • Calculation: pKa1 (COOH) ≈ 2.35; pKa2 (NH) ≈ 9.78.[4]

    • 
      [4]
      
    • Slowly add 20% Ammonia solution while monitoring pH. Adjust pH to 6.0 – 6.5 .

    • At this pH, the net charge is zero, and solubility is at its minimum, forcing precipitation.

  • Isolation:

    • Cool the slurry to 0–5°C for 2 hours.

    • Filter the white precipitate.

    • Wash with cold water followed by acetone to remove inorganic salts.

    • Dry under vacuum at 50°C.

Part 3: Methodology B - Chiral Resolution

Applicability: Use this protocol when starting from racemic dl-threo-ritalinic acid (or racemic methylphenidate).

Reagents
  • Resolving Agent: (+)-O,O'-Dibenzoyl-D-tartaric acid (D-DBTA).

  • Solvent System: Methanol / Water (approx. 1:1 ratio).[3]

Protocol Steps
  • Preparation of Racemic Acid:

    • If starting from dl-methylphenidate, perform the hydrolysis described in Methodology A (Steps 1-2) to obtain dl-threo-ritalinic acid HCl.

  • Salt Formation:

    • Suspend dl-threo-ritalinic acid (1.0 eq) in Methanol/Water (1:1).

    • Add (+)-Dibenzoyl-D-tartaric acid (1.05 eq) dissolved in methanol.

    • Heat the mixture to reflux (75–80°C) until a clear solution is obtained.

  • Selective Crystallization:

    • Allow the solution to cool slowly to room temperature (20–25°C) over 4 hours.

    • Mechanism:[1][3][5][6] The diastereomeric salt pair (d-threo-RA)·(D-DBTA) is less soluble than the (l-threo-RA)·(D-DBTA) pair in this solvent system.[3]

    • Stir at 20°C for 12 hours to maximize yield.

  • Liberation of the Free Acid:

    • Filter the precipitated salt.[3][7]

    • Resuspend the wet cake in water.

    • Adjust pH to 6.2 using dilute HCl or Ammonia (depending on the salt form).

    • The free d-threo-ritalinic acid will precipitate while the tartaric acid remains in solution (or can be extracted).

ResolutionWorkflow Start Racemic dl-threo-Ritalinic Acid AddAgent Add (+)-Dibenzoyl-D-tartaric acid (Solvent: MeOH/H2O) Start->AddAgent Reflux Reflux to Clear Solution AddAgent->Reflux Cool Controlled Cooling (Selective Crystallization) Reflux->Cool Filter Filtration Cool->Filter Solid Solid Phase: (d-threo-RA)·(D-DBTA) Salt Filter->Solid Precipitate Liquid Mother Liquor: (l-threo-RA)·(D-DBTA) Filter->Liquid Filtrate Liberation pH Adjustment to 6.2 (Isoelectric Point) Solid->Liberation Final Pure d-threo-Ritalinic Acid Liberation->Final

Figure 2: Chiral resolution workflow for isolating the D-isomer from racemic mixtures.

Part 4: Analytical Validation

To ensure the integrity of the synthesis, the product must be validated for both chemical purity and enantiomeric excess (ee).

Table 1: Physicochemical Properties
ParameterSpecification
Appearance White to off-white crystalline powder
Melting Point 236°C – 238°C (Decomposition)
Solubility Soluble in acidic/basic water; insoluble in organic solvents at neutral pH
pKa Values pKa1 ≈ 2.35 (COOH), pKa2 ≈ 9.78 (NH)
Isoelectric Point pH 6.0 – 6.5
HPLC Method (Enantiomeric Purity)

Standard C18 columns cannot separate enantiomers. A protein-based chiral stationary phase is required.

  • Column: Chiral-AGP (

    
    -acid glycoprotein) or Chiralpak AGP (100 x 4.0 mm, 5 µm).
    
  • Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) with 1-5% 2-Propanol.

    • Note: pH and organic modifier concentration significantly affect retention.

  • Flow Rate: 0.8 mL/min.[8]

  • Detection: UV @ 210 nm.[8]

  • Elution Order: Generally, d-threo elutes before l-threo on AGP columns, but this must be confirmed with a racemic standard.

References

  • Patrick, K. S., et al. (1981).[9] "Pharmacokinetics and actions of methylphenidate." Journal of Medicinal Chemistry, 24(10), 1237–1240. Link

  • Sun, Z., et al. (2004). "Carboxylesterase 1 catalyzes the hydrolysis of methylphenidate."[6][10] Journal of Pharmacology and Experimental Therapeutics, 310(2), 469-476. Link

  • Vaidya, C., et al. (2013). "Process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid." U.S. Patent No.[1][9] 8,552,030. Washington, DC: U.S. Patent and Trademark Office. Link

  • Axten, J., et al. (1999). "Enantioselective synthesis of methylphenidate." U.S. Patent No.[1][9] 5,936,091.[9] Link

  • Srinivas, N. R., et al. (1993). "Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder." Clinical Pharmacology & Therapeutics, 53(6), 638-646. Link

Sources

Comprehensive Metabolic Profiling and Bioanalysis of D-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Fate and Bioanalytical Profiling of D-threo-Ritalinic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-threo-Ritalinic Acid (d-RA) is the primary, pharmacologically inactive metabolite of d-threo-methylphenidate (d-MPH) , the active enantiomer in formulations such as Ritalin®, Concerta®, and Focalin®.

Unlike many drug metabolites that serve as intermediates for Phase II conjugation, d-RA represents a terminal metabolic sink . Its formation is governed by the stereoselective hydrolysis of the parent ester by Carboxylesterase 1 (CES1) . Understanding the pathway of d-RA is critical not for its own biotransformation, but as a stable biomarker for compliance monitoring, forensic analysis, and assessing CES1 catalytic efficiency.

This guide details the mechanistic formation of d-RA, its lack of downstream metabolism, renal elimination kinetics, and the validated LC-MS/MS protocols required for its enantioselective quantification.

The Metabolic Pathway: Stereoselective Hydrolysis[1]

The metabolic fate of d-threo-ritalinic acid is defined almost entirely by its formation rather than its degradation. It is the product of a "dead-end" hydrolytic pathway.

The Primary Mechanism: CES1-Mediated Hydrolysis

The conversion of d-MPH to d-RA occurs in the liver via Carboxylesterase 1 (CES1A1) .[1] This enzyme targets the methyl ester moiety of the parent drug.

  • Substrate: d-threo-Methylphenidate (Active).[2]

  • Enzyme: CES1 (High abundance in hepatocytes).[1][3]

  • Reaction: Hydrolysis of the methyl ester to a free carboxylic acid.

  • Product: d-threo-Ritalinic Acid (Inactive zwitterion).

Stereochemical Kinetics (The "Inversion" Effect)

CES1 exhibits profound stereoselectivity. It hydrolyzes the inactive l-threo-MPH isomer at a rate 5–7 times faster than the active d-threo-MPH isomer.

  • Consequence: This rapid clearance of the l-isomer results in the dominance of d-MPH in plasma (the therapeutic agent).[1]

  • Accumulation: Despite the slower hydrolysis rate, d-MPH is eventually converted almost quantitatively to d-RA.

  • Clinical Relevance: In urine, both d- and l-ritalinic acid accumulate.[1] However, d-RA is the specific marker for the metabolism of the active drug component.

Secondary and Minor Pathways

While d-RA is the terminal species for >80% of the dose, minor diversion pathways exist for the parent drug, which eventually feed into RA analogs. Note: d-RA itself is metabolically stable and does not undergo significant oxidation.

  • Oxidation (Microsomal): A minor fraction of d-MPH is oxidized to 6-oxo-methylphenidate (lactam), which is subsequently hydrolyzed to 6-oxo-ritalinic acid .[1]

  • Transesterification: In the presence of ethanol, CES1 converts d-MPH to d-ethylphenidate . This is not a metabolite of RA; rather, RA and ethylphenidate are competing products of the same parent substrate.

Pathway Visualization (DOT)

MPH_Metabolism MPH_L l-threo-Methylphenidate (Inactive) CES1 CES1A1 (Liver Carboxylesterase) MPH_L->CES1 Rapid Hydrolysis (k_cat high) MPH_D d-threo-Methylphenidate (Active Drug) MPH_D->CES1 Slow Hydrolysis (k_cat low) Oxidation Microsomal Oxidation (Minor) MPH_D->Oxidation RA_L l-threo-Ritalinic Acid (Inactive Metabolite) CES1->RA_L Major Product RA_D d-threo-Ritalinic Acid (Target Analyte) CES1->RA_D Delayed Product Urine Renal Excretion (Urine) RA_L->Urine RA_D->Urine ~80% Recovery

Caption: Stereoselective hydrolysis of Methylphenidate by CES1. Note the rapid clearance of the l-isomer vs. the slower conversion of the active d-isomer to d-Ritalinic Acid.

Experimental Protocols: Bioanalysis & Validation

As a Senior Scientist, you must ensure that your detection methods can distinguish the d-isomer from the l-isomer, as non-chiral methods will yield composite data that obscures the pharmacokinetics of the active drug.

Protocol: Chiral LC-MS/MS Quantification

Objective: Quantify d-threo-Ritalinic Acid in human plasma or urine with enantiomeric resolution.

Reagents:

  • Internal Standard (IS): d-threo-Ritalinic Acid-d10 (Deuterated).[4]

  • Mobile Phase A: 2 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma/urine.

    • Add 20 µL of IS working solution (100 ng/mL).

    • Add 300 µL of cold Acetonitrile to precipitate proteins.

    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to a clean vial. Evaporate to dryness under N2 stream.

    • Reconstitute in 100 µL Mobile Phase A.

  • Chromatographic Separation (Chiral):

    • Column: Chiral-AGP (alpha1-acid glycoprotein) or Chiralpak CBH, 100 x 2.0 mm, 5 µm. Note: Traditional C18 columns cannot separate the enantiomers.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Isocratic elution (typically 90% A / 10% B) is often sufficient for chiral resolution, or a shallow gradient.

    • Run Time: ~10-12 minutes (d-RA and l-RA typically elute with baseline separation).

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • d-Ritalinic Acid: m/z 220.1 → 84.1 (Quantifier), 220.1 → 56.1 (Qualifier).

      • IS (d10-RA): m/z 230.1 → 94.1.

Protocol: Metabolic Stability Assessment (In Vitro)

Objective: Confirm d-RA is a terminal metabolite and does not undergo significant Phase II glucuronidation or Phase I oxidation.

Workflow:

  • Incubation System: Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Substrate: d-threo-Ritalinic Acid (1 µM final conc).

  • Co-factors:

    • Set A (Oxidation Check): NADPH regenerating system.

    • Set B (Glucuronidation Check): UDPGA (Uridine 5'-diphospho-glucuronic acid) + Alamethicin (pore former).

  • Timepoints: 0, 15, 30, 60, 120 min at 37°C.

  • Analysis: Quench with acetonitrile, analyze by LC-MS/MS for loss of parent (d-RA).

  • Expected Result: >95% parent remaining at 120 min. d-RA is metabolically inert.[1][3]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of d-threo-Ritalinic Acid relative to its parent.

Parameterd-threo-Methylphenidate (Parent)d-threo-Ritalinic Acid (Metabolite)
Pharmacological Activity Active (DAT/NET Inhibitor)Inactive
Primary Elimination Route Hepatic Hydrolysis (CES1)Renal Excretion (Unchanged)
Plasma Half-life (T1/2) 2 – 3 hours3 – 4 hours (Accumulates in renal failure)
Urinary Recovery (% Dose) < 1%60 – 80%
Protein Binding Low (~15%)Negligible
CES1 Affinity (Km) High (Slow Vmax relative to l-isomer)N/A (Product)

Clinical & Toxicological Implications

CES1 Genetic Polymorphisms

The CES1 G143E polymorphism (rs71647871) leads to a loss of enzyme function.

  • Impact: Patients with this variant cannot efficiently hydrolyze d-MPH to d-RA.

  • Result: Significantly elevated plasma d-MPH (toxicity risk) and delayed appearance of d-RA.

  • Monitoring: A low d-RA : d-MPH ratio in plasma is a phenotypic marker for CES1 deficiency.

Renal Accumulation

Because d-RA is cleared renally, patients with compromised kidney function (low GFR) will accumulate d-RA. While d-RA is inactive, high concentrations can theoretically compete for renal transporters (OATs), potentially altering the clearance of other acidic drugs.

Alcohol Interaction

Co-ingestion of ethanol inhibits the formation of d-RA. Ethanol competes with water for the acyl-enzyme intermediate of CES1. Instead of hydrolysis (producing RA), transesterification occurs, producing Ethylphenidate .

  • Mechanism: Competitive inhibition of hydrolysis.

  • Biomarker: A drop in urinary d-RA levels accompanied by the appearance of ethylphenidate.

References

  • Stereoselective Hydrolysis of Methylphenidate by CES1 Sun, Z., et al. "Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1." Journal of Pharmacology and Experimental Therapeutics 310.2 (2004): 469-476.

  • Pharmacokinetics and Metabolism of Ritalinic Acid Patrick, K. S., et al. "Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid." Journal of Analytical Toxicology (2019).

  • CES1 Genetic Variants and Impact on Metabolism Zhu, H. J., et al. "Carboxylesterase 1 as a determinant of pemoline and methylphenidate hepatic metabolism and disposition." Drug Metabolism and Disposition 38.8 (2010): 1368-1376.

  • LC-MS/MS Method for Chiral Quantification Schoeberl, A., et al. "Chiral Separation and Quantification of d,l-Methylphenidate and Ritalinic Acid in Blood by LC-MS/MS."[5] Journal of Analytical Toxicology (2021).

  • Ritalinic Acid as a Terminal Metabolite Faraj, B. A., et al. "Metabolism and disposition of methylphenidate-14C: studies in man and animals."[3] Journal of Pharmacology and Experimental Therapeutics 191.3 (1974): 535-547. [3]

Sources

Chemical and physical properties of D-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and physical properties of D-threo-Ritalinic Acid, the primary inactive metabolite of the psychostimulant dexmethylphenidate.

Chemical Identity, Physicochemical Profiling, and Analytical Characterization[1][2]

Executive Summary

D-threo-Ritalinic Acid (d-RA) is the major non-active metabolite of Dexmethylphenidate (d-threo-methylphenidate) and the racemic Methylphenidate (Ritalin®).[1] While pharmacologically inactive, d-RA is a critical biomarker for compliance monitoring, pharmacokinetic profiling, and forensic analysis.[1]

Its detection window in biological matrices exceeds that of the parent drug due to its polar zwitterionic nature, which prevents rapid re-absorption and facilitates renal excretion. This guide provides a definitive reference for its chemical structure, physical properties, metabolic generation, and analytical detection.[1]

Chemical Identity & Stereochemistry[1][2][3]

D-threo-Ritalinic Acid possesses two chiral centers. The "D-threo" designation specifically refers to the (2R, 2'R) absolute configuration. It is the hydrolysis product of the pharmacologically active enantiomer of methylphenidate.

Nomenclature and Identifiers[3][4][5]
Parameter Details
IUPAC Name (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid
Common Name D-threo-Ritalinic Acid; (R,R)-Ritalinic Acid
CAS Number 129389-67-9 (Specific to D-threo free acid)Note: 19395-41-6 is often used for the generic acid; 54631-24-2 for DL-threo.[1][2][3]
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
SMILES O=C(O)[C@@H]2CCCCN2
Stereochemistry (2R, 2'R); threo-configuration
Structural Analysis

The molecule consists of a piperidine ring attached to a phenylacetic acid moiety.[1] The threo configuration indicates that the piperidine ring and the phenyl group are on opposite sides of the carbon backbone in the Fischer projection (anti-relative stereochemistry).

  • Chiral Center 1 (α-carbon): Attached to the carboxylic acid and phenyl ring (R-configuration).[1]

  • Chiral Center 2 (Piperidine-2-yl): Attached to the nitrogen heterocycle (R-configuration).[1]

Physicochemical Properties[3][5][6][9][10][11][12][13]

As an amino acid derivative, D-threo-Ritalinic Acid exists primarily as a zwitterion at physiological pH.[1] This significantly influences its solubility and extraction efficiency compared to the parent ester, methylphenidate.

Physical Data Table
Property Value / Characteristic Context/Notes
Physical State Solid (Crystalline powder)White to off-white.[1][4]
Melting Point 208–211°C (dec.) Value for the Hydrochloride salt (standard reference form).[1] The free zwitterion also has a high MP due to ionic lattice forces.
Solubility Water: SolubleMethanol: SolubleOrganic Solvents (Hexane/Ether): InsolubleHigh polarity limits solubility in non-polar organic solvents, necessitating polar extraction methods (e.g., SPE).[1]
pKa (Acid) ~ 3.5 – 4.0 Carboxylic acid moiety.[1] Ionized (COO⁻) at physiological pH.
pKa (Base) ~ 10.0 – 10.5 Piperidine nitrogen.[1] Protonated (NH₂⁺) at physiological pH.
LogP 0.0 ± 0.9 Low lipophilicity compared to Methylphenidate (LogP ~2.1), explaining its lack of CNS penetration and rapid renal excretion.[1]

Metabolic Pathway (CES1 Hydrolysis)

The conversion of Methylphenidate to Ritalinic Acid is mediated exclusively by Carboxylesterase 1 (CES1) in the liver. This is a hydrolytic pathway, not oxidative (CYP450 independent), which minimizes drug-drug interactions commonly seen with CYP substrates.

Stereoselective Hydrolysis

CES1 exhibits substrate stereoselectivity:

  • L-threo-MPH: Rapidly hydrolyzed (High clearance).[1]

  • D-threo-MPH (Active): Slowly hydrolyzed (Slower clearance, longer duration of action).[1]

Despite the slower rate, D-threo-MPH is eventually converted almost entirely to D-threo-Ritalinic Acid.

Pathway Diagram

The following diagram illustrates the irreversible hydrolysis of Dexmethylphenidate to D-threo-Ritalinic Acid.

Metabolism MPH Dexmethylphenidate (D-threo-MPH) LogP ~ 2.1 RA D-threo-Ritalinic Acid (Inactive Metabolite) LogP ~ 0.0 MPH->RA Hydrolysis (-MeOH) CES1 CES1 Enzyme (Liver) CES1->MPH Catalysis Elimination Renal Excretion (Urine) RA->Elimination Rapid Clearance

Caption: Figure 1. CES1-mediated hydrolysis of Dexmethylphenidate to D-threo-Ritalinic Acid.[1] The reaction involves the loss of a methyl group, exposing the polar carboxylic acid.

Analytical Characterization & Quantification

Due to its zwitterionic character, D-threo-Ritalinic Acid requires specific handling during extraction and chromatography. Standard Liquid-Liquid Extraction (LLE) with non-polar solvents is often inefficient unless the pH is strictly controlled to suppress ionization (though difficult due to the dual pKa). Solid Phase Extraction (SPE) is the industry standard.

Sample Preparation Protocol (SPE)
  • Matrix: Plasma or Urine.[1]

  • Cartridge: Mixed-mode Cation Exchange (MCX) is preferred to retain the positively charged piperidine amine while washing away interferences.[1]

Step-by-Step Workflow:

  • Conditioning: Methanol followed by Water.[1]

  • Loading: Acidified sample (pH < 3) to ensure amine protonation.

  • Washing:

    • Wash 1: 0.1M HCl (Remove proteins/neutrals).

    • Wash 2: Methanol (Remove hydrophobic interferences).[1]

  • Elution: 5% Ammonium Hydroxide in Methanol (Neutralize amine, release analyte).

  • Reconstitution: Evaporate and reconstitute in Mobile Phase.

LC-MS/MS Methodology

To distinguish D-threo from L-threo enantiomers (critical in forensic analysis of racemic MPH ingestion vs. pure Dexmethylphenidate), a Chiral Stationary Phase is required.[1]

Parameter Recommendation
Column Chiralpak AGP (α1-acid glycoprotein) or Polysaccharide-based (e.g., Chiralpak AD-RH).[1]
Mobile Phase Ammonium Acetate (10mM, pH 4.[1]5) / Acetonitrile gradient.
Ionization ESI Positive Mode (Protonated molecular ion [M+H]⁺).[1]
MRM Transition 220.1 → 84.1 (Quantifier); 220.1 → 56.1 (Qualifier).
Interference Separation from parent drug (MPH, m/z 234) is easily achieved by mass and retention time.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Sample->SPE Acidify (pH < 3) LC Chiral LC Separation (Chiralpak Column) SPE->LC Elute (Basic MeOH) MS MS/MS Detection (ESI+, MRM 220->84) LC->MS Enantiomeric Resolution Data Quantification (D-threo vs L-threo) MS->Data Integration

Caption: Figure 2. Optimized analytical workflow for the extraction and chiral quantification of Ritalinic Acid enantiomers.

Synthesis & Standards Preparation

For research purposes, high-purity D-threo-Ritalinic Acid is typically generated via the hydrolysis of pure Dexmethylphenidate Hydrochloride.

  • Starting Material: Dexmethylphenidate HCl.

  • Hydrolysis: Reflux in dilute aqueous acid (2M HCl) for 2-4 hours.

    • Note: Acid hydrolysis is preferred over base hydrolysis to prevent potential epimerization at the alpha-carbon.[1]

  • Isolation: Concentration of the aqueous phase followed by crystallization from ethanol/ether.[1]

  • Verification: Check optical rotation and MP (Target: 208-211°C for HCl salt).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10922012, Ritalinic acid, D-threo-. Retrieved from [Link][2]

  • Patrick, K. S., et al. (1987). Pharmacology of the enantiomers of threo-methylphenidate.[1][5] Journal of Pharmacology and Experimental Therapeutics, 241(1), 152-158.[5]

  • Zhu, H. J., et al. (2010). Carboxylesterase 1 as a determinant of pemoline and methylphenidate hepatic ester hydrolysis.[1] Drug Metabolism and Disposition.[1] Retrieved from [Link]

  • Srinivas, N. R., et al. (1993). Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder.[1] Clinical Pharmacology & Therapeutics.

Sources

D-threo-Ritalinic Acid discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Stereochemical Evolution, and Pharmacokinetics

Executive Summary

D-threo-Ritalinic Acid (d-RA) is the primary, pharmacologically inactive metabolite of d-threo-methylphenidate (d-MPH) , the active enantiomer in widely prescribed ADHD medications (e.g., Ritalin®, Focalin®). While historically viewed merely as a metabolic byproduct, d-RA has emerged as a critical analyte in forensic toxicology, compliance monitoring, and the industrial synthesis of chirally pure psychostimulants.

This guide analyzes the transition from the racemic "Ritalin" of 1944 to the stereoselective pharmacotherapies of today, focusing on the role of the acid metabolite. It details the CES1-mediated hydrolysis pathway , provides industrial synthesis protocols for the resolution of the d-isomer, and outlines validated LC-MS/MS detection methodologies.

Historical Genesis: From "Rita" to Ritalinic Acid

The history of ritalinic acid is inextricably bound to the discovery of its parent ester, methylphenidate.

  • 1944 (The Panizzon Synthesis): Leandro Panizzon, a chemist at Ciba (now Novartis) in Basel, Switzerland, synthesized methylphenidate.[1][2] He named the compound "Ritalin" after his wife, Marguerite (nicknamed "Rita"), who reported improved tennis performance after taking the drug.[1][2][3]

  • Early Stereochemistry (1950s): The original synthesis produced a mixture of four isomers (two threo and two erythro pairs). The erythro isomers were found to induce hypertensive side effects and were removed from the formulation in the mid-1950s, leaving the racemic dl-threo-methylphenidate.

  • Metabolic Elucidation: As pharmacokinetic studies advanced in the 1960s and 70s, researchers identified the de-esterified acid—

    
    -phenyl-2-piperidineacetic acid (ritalinic acid)—as the major urinary metabolite.
    
  • The Chirality Shift (1990s-2000s): Research confirmed that the pharmacological activity resided almost exclusively in the d-threo isomer.[4] This led to the development of dexmethylphenidate (Focalin) and a renewed focus on d-threo-ritalinic acid as the specific marker for the active drug's metabolism.

Stereochemistry and Nomenclature

Understanding the specific geometry of d-threo-ritalinic acid is prerequisite to its synthesis and analysis.

ParameterDescription
IUPAC Name (2R,2'R)-

-phenyl-2-piperidineacetic acid
Configuration threo (antiperiplanar arrangement of the piperidine and phenyl rings)
Chiral Centers C2 on the piperidine ring and the

-carbon.[5]
Active Isomer d-threo (2R,2'R)
Inactive Isomer l-threo (2S,2'S)
Eliminated Isomers erythro forms (toxic/pressor effects)
Metabolic Pathway: The CES1 Mechanism

The conversion of methylphenidate to ritalinic acid is not a passive hydrolysis but a highly stereoselective enzymatic process driven by Carboxylesterase 1 (CES1) in the liver.[6][7]

Key Pharmacokinetic Insight: CES1 hydrolyzes the inactive l-threo-MPH enantiomer at a rate 6–7 times faster than the active d-threo-MPH.[8] This results in a "biphasic" plasma profile where the active drug persists, while the inactive l-isomer is rapidly converted to l-ritalinic acid. However, because d-MPH is the active substrate maintained in plasma, d-ritalinic acid eventually accumulates as the dominant urinary metabolite (approx. 25-fold higher concentration than parent d-MPH).[8][9]

Figure 1: Stereoselective Hydrolysis of Methylphenidate[7]

CES1_Metabolism cluster_0 Racemic Intake (Ritalin) cluster_1 Liver (CES1 Enzyme) cluster_2 Metabolites (Inactive) MPH_Rac dl-threo-Methylphenidate (Racemate) CES1 Carboxylesterase 1 (CES1) MPH_Rac->CES1 First Pass Metabolism d_RA d-threo-Ritalinic Acid (Major Urinary Metabolite) CES1->d_RA Slow Hydrolysis (k_cat low) l_RA l-threo-Ritalinic Acid (Rapidly Formed) CES1->l_RA Fast Hydrolysis (k_cat high) Urine Renal Elimination d_RA->Urine Excretion l_RA->Urine Excretion

Caption: CES1 exhibits stereoselectivity, hydrolyzing the l-isomer rapidly.[7] d-Ritalinic acid accumulates more slowly but represents the terminal fate of the active drug.

Synthesis and Manufacturing Protocols

In research and industry, d-threo-ritalinic acid is produced either as a reference standard (via hydrolysis) or as an intermediate in the optical resolution of methylphenidate.[5]

Protocol A: Industrial Resolution (Preparation of d-MPH Precursor)

This method describes the isolation of d-threo-ritalinic acid from the racemic acid using a chiral resolving agent, a critical step in manufacturing generic dexmethylphenidate.

Reagents:

  • dl-threo-Ritalinic Acid (Racemic starting material)[5][8][10]

  • (+)-Dibenzoyl-D-tartaric acid (Resolving agent)[5]

  • Solvent: Methanol/Water mixture

Workflow:

  • Salt Formation: Dissolve dl-threo-ritalinic acid and (+)-dibenzoyl-D-tartaric acid in refluxing methanol.

  • Crystallization: Cool the solution slowly to 20°C. The d-threo-ritalinic acid forms a diastereomeric salt with the tartaric acid that is less soluble than the l-isomer salt.

  • Filtration: Filter the precipitate. The solid cake contains the d-threo-ritalinic acid tartrate salt.

  • Liberation: Suspend the salt in water and adjust pH to 6.6 ± 0.5 using concentrated HCl or NaOH.

  • Isolation: Stir for 15 minutes. The free acid (d-threo-ritalinic acid) precipitates. Filter and dry.[11]

  • Conversion (Optional): React the purified acid with methanol and HCl to yield d-threo-methylphenidate HCl.

Protocol B: Laboratory Hydrolysis (Reference Standard Prep)

For analytical scientists needing a standard from available Ritalin.

  • Extraction: Crush 20mg methylphenidate tablets; dissolve in water; filter excipients.

  • Hydrolysis: Add 2M NaOH (pH > 12) and heat at 60°C for 2 hours.

    • Mechanism:[7][11][12] Base-catalyzed ester hydrolysis.

  • Neutralization: Adjust pH to ~6.0 with dilute HCl. Ritalinic acid is zwitterionic and least soluble at its isoelectric point.

  • Recrystallization: Cool on ice to precipitate colorless prisms of dl-threo-ritalinic acid (or d-threo if starting with Focalin).

Figure 2: Industrial Resolution Workflow

Resolution_Process Start dl-threo-Ritalinic Acid (Racemic Mixture) Reaction Reflux & Crystallization Start->Reaction Agent Add (+)-Dibenzoyl-D-tartaric acid Solvent: Methanol Agent->Reaction Precipitate Solid Cake: d-threo-RA-Tartrate Salt Reaction->Precipitate Selective Precipitation Liquor Mother Liquor: l-threo-RA isomer Reaction->Liquor Neutralize Suspend in Water Adjust pH to 6.6 Precipitate->Neutralize Final Pure d-threo-Ritalinic Acid (Crystals) Neutralize->Final

Caption: Optical resolution of racemic ritalinic acid to isolate the d-threo isomer using chiral tartaric acid derivatives.

Analytical Protocols: LC-MS/MS Detection

Quantifying d-threo-ritalinic acid is essential for toxicology, as it has a detection window of 2–4 days in urine, compared to hours for the parent drug.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry Based on validated protocols (e.g., Karolinska Institutet studies).

Sample Preparation:

  • Matrix: Plasma (100 µL) or Urine (50 µL).

  • Internal Standard: Add 50 µL of deuterated ritalinic acid (d-threo-RA-d10).

  • Protein Precipitation: Add 200 µL Acetonitrile (ACN). Vortex and centrifuge at 10,000g for 10 min.

  • Supernatant: Inject 5 µL into the LC-MS system.

Instrumental Parameters:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
d-threo-Ritalinic Acid 220.184.120
d-threo-RA-d10 (IS) 230.194.120
Methylphenidate 234.184.125

Interpretation:

  • Compliance: High RA / Low MPH ratio indicates past usage (adherence).

  • Abuse: High MPH / Low RA ratio indicates very recent ingestion or overdose.

References
  • Discovery & History: Panizzon, L. (1944).[1][2][13] La preparazione di esteri piridilacetici e piperidilacetici. Helvetica Chimica Acta.

  • Metabolic Pathway: Sun, Z., et al. (2004). Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1.[6] Journal of Pharmacology and Experimental Therapeutics.

  • Pharmacokinetics: Arvidsson, M., et al. (2019). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology.

  • Synthesis & Resolution: Prashad, M. (1999). Process for the preparation of d-threo-ritalinic acid. US Patent 6,242,464.[5]

  • Clinical Pharmacology: Patrick, K. S., et al. (1987). Pharmacokinetics and actions of methylphenidate. In Psychopharmacology: The Third Generation of Progress.

Sources

The Biological Activity of D-threo-Ritalinic Acid: Beyond an Inactive Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-threo-Ritalinic Acid (d-TRA) is the principal metabolite of d-threo-methylphenidate (d-MPH), the pharmacologically active enantiomer in widely prescribed psychostimulants like Ritalin® and Concerta®. Traditionally viewed as a pharmacologically inert byproduct destined for excretion, this perspective belies the metabolite's significance in the complete pharmacokinetic and pharmacodynamic profile of its parent drug. This technical guide synthesizes the current understanding of d-TRA, moving beyond a simple "inactive" label to provide a nuanced examination of its metabolic generation, its starkly different affinity for primary neurological targets compared to d-MPH, and the experimental methodologies that form the basis of this understanding. For drug development professionals, a thorough characterization of major metabolites like d-TRA is not merely academic; it is fundamental to building a comprehensive safety, efficacy, and drug-interaction profile.

Genesis of D-threo-Ritalinic Acid: A Rapid and Efficient Metabolic Shunt

Methylphenidate is a chiral molecule, with its therapeutic effects primarily attributed to the d-threo enantiomer.[1][2] Upon oral administration, d-MPH undergoes extensive first-pass metabolism, predominantly in the liver.[3] The primary metabolic pathway is the de-esterification of the methyl ester group to a carboxylic acid, a reaction catalyzed by the carboxylesterase 1 (CES1) enzyme.[4][5] This biotransformation is remarkably efficient, converting up to 80% of a methylphenidate dose into Ritalinic Acid, which is then primarily eliminated through renal excretion.[6][7]

This rapid hydrolysis is a critical determinant of methylphenidate's relatively short plasma half-life (2-3 hours).[8] The high plasma concentrations of d-TRA, which can be on average 25-fold higher than the parent d-MPH, necessitate a rigorous evaluation of its own biological activities to rule out any potential confounding effects or off-target interactions.[9]

cluster_metabolism Hepatic Biotransformation cluster_excretion Systemic Circulation & Elimination dMPH d-threo-Methylphenidate (d-MPH) Enzyme Carboxylesterase 1 (CES1) dMPH->Enzyme Hydrolysis dTRA d-threo-Ritalinic Acid (d-TRA) Enzyme->dTRA Circulation High Plasma Concentration of d-TRA dTRA->Circulation Excretion Renal Excretion (Urine) Circulation->Excretion ~90% of Dose

Caption: Metabolic pathway of d-threo-methylphenidate to d-threo-Ritalinic Acid.

Core Pharmacological Activity: A Loss-of-Function Profile at Monoamine Transporters

The psychostimulant effects of methylphenidate are mediated by its binding to and inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[8][10][11] This blockade prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby amplifying dopaminergic and noradrenergic signaling.[8][11] The central question for d-TRA is whether it retains this primary mechanism of action.

Extensive in vitro studies have demonstrated conclusively that d-TRA is, for all practical purposes, inactive at these critical transporters. The conversion of the methyl ester in d-MPH to a carboxylic acid in d-TRA fundamentally alters the molecule's stereoelectronic properties, drastically reducing its binding affinity for DAT and NET.[1] This structural modification is the causal factor behind its pharmacological inactivity.

Data Presentation: Comparative Binding Affinities

The following table summarizes the profound difference in affinity for the primary targets of methylphenidate. The data, presented as IC50 values (the concentration required to inhibit 50% of radioligand binding), show a multi-thousand-fold decrease in affinity for d-TRA.

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
d-threo-Methylphenidate (d-MPH) ~33~244>50,000
d-threo-Ritalinic Acid (d-TRA) >50,000>50,000>50,000
Source: Data synthesized from preclinical in vitro studies.[12]

This lack of significant affinity for DAT and NET means d-TRA does not contribute to the therapeutic effects of its parent drug by the same mechanism.[1][7]

Experimental Validation: Protocols for Assessing Transporter Activity

The determination of d-TRA's inactivity is not based on assumption but on rigorous, validated experimental protocols. These self-validating systems are crucial for ensuring the trustworthiness of pharmacological data.

Protocol 1: Radioligand Binding Competition Assay

This assay directly measures the affinity of a test compound for a target receptor or transporter by quantifying its ability to displace a known high-affinity radiolabeled ligand.

Causality: The choice of this assay is based on the principle of competitive binding. If d-TRA has a high affinity for DAT/NET, it will effectively compete with and displace the radioligand at low concentrations, resulting in a low IC50 value. A high IC50 value indicates poor competition and thus low affinity.

Step-by-Step Methodology:

  • Tissue Preparation: Brain tissue rich in the target transporter (e.g., rat striatum for DAT, frontal cortex for NET) is homogenized. Synaptosomes, which are resealed nerve terminals containing the transporters, are isolated via differential centrifugation.

  • Assay Setup: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) is incubated with the synaptosomal preparation.[13]

  • Competitive Displacement: The incubation is performed across a range of increasing concentrations of the unlabeled test compound (d-TRA). A known inhibitor (e.g., d-MPH) is used as a positive control.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the synaptosomes with the bound radioligand while unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as percent inhibition of radioligand binding versus log concentration of the test compound. A non-linear regression analysis is used to calculate the IC50 value.

A Isolate Synaptosomes (DAT/NET rich tissue) B Incubate: Synaptosomes + Radioligand + d-TRA (varied conc.) A->B C Rapid Filtration (Separate bound/free) B->C D Scintillation Counting (Quantify bound radioligand) C->D E Calculate IC50 (Determine Affinity) D->E

Caption: Experimental workflow for a radioligand binding competition assay.

Protocol 2: Synaptosomal Neurotransmitter Uptake Inhibition Assay

This is a functional assay that measures the direct effect of a compound on the transporter's primary function: clearing neurotransmitters from the extracellular space.

Causality: This protocol provides a functional correlate to the binding data. If d-TRA inhibits the transporter, it will prevent the uptake of radiolabeled dopamine or norepinephrine into the synaptosomes. The potency of this inhibition (IC50) reflects its functional activity.

Step-by-Step Methodology:

  • Synaptosome Preparation: As described in the binding assay protocol.

  • Pre-incubation: Synaptosomes are pre-incubated for a short period with various concentrations of the test compound (d-TRA) or a positive control.

  • Uptake Initiation: A low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is added to initiate uptake.

  • Uptake Termination: After a brief incubation period (typically minutes), the uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity trapped inside the synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: The results are used to calculate the IC50 value for uptake inhibition, providing a measure of the compound's functional potency. Studies show that the ability of methylphenidate derivatives to inhibit dopamine uptake corresponds well with their binding affinity.[13]

Authoritative Grounding & Future Perspectives

The consensus in the scientific literature is that d-threo-Ritalinic Acid is a pharmacologically inactive metabolite with respect to the primary targets of methylphenidate.[1][5][7][14] Its formation is a key step in the clearance of the active drug.

However, a complete scientific investigation requires acknowledging what is not yet known. The very high circulating concentrations of d-TRA could potentially lead to:

  • Weak, Low-Affinity Interactions: Engagement with other, non-monoaminergic receptors or enzymes that may only become significant at high micromolar concentrations.

  • Drug-Drug Interactions: Competition for metabolic enzymes or renal transporters could potentially alter the pharmacokinetics of co-administered drugs.

  • Peripheral Effects: While brain penetration is expected to be poor due to its carboxylic acid group, peripheral effects cannot be entirely ruled out without specific investigation.

Future research, particularly in complex polypharmacy scenarios, should consider these possibilities. Comprehensive metabolite screening against a broad panel of off-targets remains a best practice in preclinical drug development to ensure a complete safety profile.

References

  • D-Threo-Ritalinic acid International Distributor. Multichem Exports. [Link]

  • Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. PubMed. [Link]

  • Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. Erowid. [Link]

  • Ritalinic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. SpringerLink. [Link]

  • Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain. PubMed. [Link]

  • Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.
  • Binding of d-threo-[11C]methylphenidate to the dopamine transporter in vivo. PubMed. [Link]

  • What is the mechanism of action (MOA) of Ritalin (methylphenidate)? Dr.Oracle. [Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. [Link]

  • Norepinephrine transporter – Knowledge and References. Taylor & Francis Online. [Link]

  • Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. PMC. [Link]

  • Methylphenidate – Mechanism of Action, Dosage & Side Effects. Psych Scene Hub. [Link]

  • Methylphenidate. Wikipedia. [Link]

  • A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Quick Company. [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. PubMed. [Link]

  • Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. AIR Unimi. [Link]

  • Methylphenidate Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Methylphenidate Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. accessdata.fda.gov. [Link]

Sources

Technical Whitepaper: The Bioanalytical and Metabolic Significance of d-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylphenidate (MPH) remains a cornerstone pharmacotherapy for ADHD and narcolepsy. While the parent compound, specifically the d-threo-enantiomer , drives therapeutic efficacy, its primary metabolite, d-threo-ritalinic acid (d-RA) , serves as the critical biomarker for pharmacokinetic (PK) profiling, compliance monitoring, and metabolic phenotyping.

This guide analyzes the stereoselective metabolism of MPH via Carboxylesterase 1 (CES1) , detailing why the inactive d-RA accumulates at 25-fold higher concentrations than the parent drug. It provides a validated, self-correcting workflow for the chiral separation and quantification of these analytes using LC-MS/MS, addressing the specific challenges of enantiomeric resolution in biological matrices.

The Stereochemical Landscape

Methylphenidate contains two chiral centers, theoretically allowing for four isomers. However, commercial formulations are typically racemic d,l-threo-MPH or pure d-threo-MPH (dexmethylphenidate).

  • d-threo-MPH: The pharmacologically active dopamine transporter (DAT) blocker.

  • l-threo-MPH: Largely inactive and undergoes rapid first-pass metabolism.

  • d-threo-Ritalinic Acid: The de-esterified metabolite of the active parent.

  • l-threo-Ritalinic Acid: The metabolite of the inactive parent.

Critical Insight for Researchers: Measuring total ritalinic acid (achiral) obscures the metabolic fate of the active drug. To accurately assess CES1 efficiency or patient compliance relative to the active dose, enantioselective analysis is mandatory .

The Metabolic Engine: CES1 Hydrolysis

The conversion of MPH to Ritalinic Acid (RA) is not a passive degradation but a highly efficient enzymatic hydrolysis driven by hepatic Carboxylesterase 1 (CES1) .

Mechanism of Action

CES1 functions via a catalytic triad (Serine-Histidine-Glutamate). The serine nucleophile attacks the methyl ester of MPH, forming an acyl-enzyme intermediate. Water subsequently hydrolyzes this intermediate, releasing methanol and the carboxylic acid metabolite (RA).

Stereoselectivity as a Therapeutic Shield

CES1 exhibits profound substrate stereoselectivity. It hydrolyzes l-threo-MPH with significantly higher catalytic efficiency (


) than d-threo-MPH .
  • Result: The liver rapidly "scrubs" the inactive l-isomer, while the active d-isomer is hydrolyzed more slowly, allowing it to enter systemic circulation.

  • Implication: Variations in CES1 activity (genetic polymorphisms or inhibition) disproportionately affect the l-isomer's clearance but can still alter d-MPH exposure.

Pathway Visualization

The following diagram illustrates the stereoselective hydrolysis and the transesterification pathway (in the presence of ethanol).

MPH_Metabolism d_MPH d-threo-MPH (Active Drug) CES1 CES1 Enzyme (Liver) d_MPH->CES1 Slow Hydrolysis d_MPH->CES1 + Ethanol l_MPH l-threo-MPH (Inactive) l_MPH->CES1 Rapid Hydrolysis (High Clearance) d_RA d-threo-Ritalinic Acid (Major Metabolite) CES1->d_RA De-esterification l_RA l-threo-Ritalinic Acid CES1->l_RA De-esterification d_EPH d-Ethylphenidate (Active Transesterification Product) CES1->d_EPH Transesterification Ethanol Ethanol (Co-ingestion) Ethanol->CES1

Figure 1: Stereoselective metabolic pathway of Methylphenidate mediated by CES1.[1] Note the rapid clearance of the l-isomer and the potential for ethylphenidate formation.

Pharmacokinetic Profile: MPH vs. RA

Understanding the quantitative relationship between the parent and metabolite is essential for interpreting clinical data.

Parameterd-threo-MPH (Parent)d-threo-Ritalinic Acid (Metabolite)Ratio (RA/MPH)
Bioavailability Low (~30%) due to first-passN/A (Formed systemically/hepatically)-
Tmax 1.5 - 2.5 hours2.0 - 3.0 hoursLagged slightly
Half-life (t1/2) 2 - 3 hours3 - 4 hours~1.5x longer
Systemic Exposure (AUC) Baseline~25x higher than Parent High
Renal Excretion <1% unchanged>80% of dose-

Technical Note: The high RA/MPH ratio makes RA the superior analyte for confirming historical ingestion (up to 24-48 hours post-dose), whereas MPH may fall below LOQ (Limit of Quantitation) within 12 hours.

Analytical Methodology: Chiral LC-MS/MS Protocol

A. Sample Preparation (Protein Precipitation)

Rationale: SPE is cleaner but expensive. For RA (high concentration), PPT is sufficient and reduces cost.

  • Aliquot: 50 µL Plasma/Serum.

  • Internal Standard: Add 20 µL deuterated IS (d-threo-MPH-d9 and d-threo-RA-d9 ). Crucial: Use chiral IS to track specific enantiomer shifts.

  • Precipitation: Add 200 µL cold Acetonitrile (0.1% Formic Acid). Vortex 30s.

  • Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant and dilute 1:1 with mobile phase buffer (to match initial gradient conditions).

B. LC-MS/MS Conditions[2][3][4][5]
  • Column: Astec Chirobiotic V2 (250 x 2.1 mm, 5 µm) or equivalent Vancomycin-bonded phase.

  • Mobile Phase: Isocratic elution is preferred for stability.

    • Methanol / Ammonium Acetate (10mM) / Acetic Acid (100:0.02:0.01 v/v/v).

  • Flow Rate: 0.3 mL/min.

  • Run Time: ~15 minutes (Resolution of l-MPH, d-MPH, l-RA, d-RA).

C. Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Methylphenidate 234.184.13022
Ritalinic Acid 220.184.13520
MPH-d9 (IS) 243.293.23022

Note: The m/z 84 fragment corresponds to the piperidine ring, common to both parent and metabolite.

D. Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_lc Chiral Separation cluster_ms Detection Step1 Plasma Sample + Internal Standard (d9) Step2 Protein Precipitation (ACN + 0.1% FA) Step1->Step2 Step3 Centrifuge & Supernatant (Remove proteins) Step2->Step3 LC_Col Chirobiotic V2 Column (Vancomycin Phase) Step3->LC_Col Inject Resolution Enantiomeric Resolution (d- vs l- isomers) LC_Col->Resolution MS MS/MS (MRM Mode) MPH: 234->84 | RA: 220->84 Resolution->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Step-by-step bioanalytical workflow for the enantioselective quantification of Ritalinic Acid.

Future Directions & Toxicology

While d-threo-RA is classically defined as "inactive," recent scrutiny in high-dose scenarios suggests minor off-target effects. However, the primary research interest remains its utility as a probe for CES1 activity .

Emerging Application: Researchers are now using the RA/MPH ratio as a phenotypic marker for CES1 status.

  • Low Ratio: Indicates CES1 inhibition (e.g., by THC/CBD) or genetic deficiency (CES1 loss-of-function variants).

  • High Ratio: Indicates rapid metabolizers.

This ratio provides a "liquid biopsy" of hepatic esterase function, applicable beyond ADHD research to other CES1 substrates like oseltamivir (Tamiflu) and clopidogrel.

References

  • Markowitz, J. S., et al. (2013).[2] Isopropylphenidate: An Ester Homolog of Methylphenidate with Sustained and Selective Dopaminergic Activity and Reduced Drug Interaction Liability.[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Patrick, K. S., et al. (2019). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers.[3] European Journal of Clinical Pharmacology. Link

  • Wang, X., et al. (2017).[4] Catalytic Hydrolysis Mechanism of Methylphenidate by Human Carboxylesterase 1: A QM/MM Study. International Journal of Molecular Sciences. Link

  • Sun, Z., et al. (2004).[5] Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Zhu, H. J., et al. (2008).[5] Carboxylesterase 1 (CES1) catalyzed hydrolysis and transesterification of methylphenidate and isopropylphenidate.[2] Drug Metabolism and Disposition. Link

Sources

Technical Guide: Carboxylesterase 1 (CES1) Mediated Hydrolysis of Methylphenidate

[1][2][3][4][5][6]

Executive Summary

Methylphenidate (MPH) remains a cornerstone pharmacotherapy for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3][4] Its pharmacokinetic profile is dictated almost exclusively by hepatic Carboxylesterase 1 (CES1), which mediates the hydrolysis of the methyl ester moiety to the inactive metabolite, ritalinic acid (RA).[5] This guide provides a deep technical analysis of this enzymatic pathway, emphasizing the critical stereoselectivity that favors the clearance of the inactive l-isomer, thereby enriching the active d-isomer (dexmethylphenidate). Furthermore, we detail the impact of the CES1 G143E polymorphism and the transesterification mechanism observed in the presence of ethanol.

Mechanistic Enzymology: The CES1 Hydrolytic Pathway[9]

The Catalytic Triad and Mechanism

CES1 is a serine hydrolase belonging to the B-esterase family. The hydrolysis of methylphenidate follows a classic "ping-pong" bi-bi mechanism involving a catalytic triad: Serine (Ser221), Glutamate (Glu354), and Histidine (His468) .

  • Acylation Phase: The nucleophilic oxygen of Ser221 attacks the carbonyl carbon of the methyl ester group on MPH. This forms a tetrahedral intermediate stabilized by the oxyanion hole. The methanol group is released, leaving an acyl-enzyme intermediate.

  • Deacylation Phase: A water molecule, activated by His468, attacks the acyl-enzyme intermediate. This liberates ritalinic acid (RA) and restores the free enzyme.

Stereoselectivity: The Pharmacokinetic Gatekeeper

Commercial methylphenidate is often a racemic mixture (dl-threo-MPH). However, CES1 exhibits profound stereoselectivity.

  • Substrate Preference: CES1 hydrolyzes l-threo-MPH at a significantly faster rate (

    
    ) than d-threo-MPH.[6]
    
  • Clinical Consequence: This rapid "first-pass" clearance of the l-isomer results in a plasma concentration profile where the pharmacologically active d-isomer (dexmethylphenidate) dominates (approx. 10:1 ratio).

CES1_MechanismMPHMethylphenidate (Substrate)IntermediateAcyl-EnzymeIntermediateMPH->IntermediateAcylation (Ser221 attack)CES1_FreeCES1 (Free Enzyme)[Ser-His-Glu]CES1_Free->IntermediateAcylation (Ser221 attack)MethanolMethanol (Released)Intermediate->MethanolRARitalinic Acid (Inactive)Intermediate->RADeacylation (+H2O)WaterH2O (Hydrolysis)RA->CES1_FreeEnzyme Regeneration

Figure 1: The catalytic cycle of CES1-mediated hydrolysis of methylphenidate.[1] The mechanism follows a serine hydrolase ping-pong pathway.[7]

Pharmacogenetics: The CES1 G143E Polymorphism[3][4][5][11]

Genetic variability in the CES1 gene significantly alters MPH exposure.[5][8] The most clinically relevant variant is the single nucleotide polymorphism (SNP) rs71647871 , which results in a Glycine-to-Glutamate substitution at codon 143 (G143E ).

Functional Impact[4]
  • Loss of Function: The G143E substitution disrupts the enzyme's active site geometry or stability, leading to a marked reduction in hydrolytic efficiency.

  • Pharmacokinetic Shift: Carriers of the 143E allele (heterozygotes or homozygotes) exhibit significantly reduced clearance of MPH. This leads to:

    • Increased Area Under the Curve (AUC).[2][9][5][10]

    • Higher

      
       (peak plasma concentration).[9]
      
    • Potential for increased adverse effects (anxiety, tachycardia) at standard doses.

GenotypeEnzyme ActivityMPH Plasma ExposureClinical Implication
CES1 Wild Type (G/G)NormalStandardStandard dosing
CES1 G143E Heterozygote (G/E)ReducedElevatedMonitor for side effects; dose reduction may be needed
CES1 G143E Homozygote (E/E)DeficientHighly ElevatedSignificant risk of toxicity; requires lower starting dose

Experimental Protocol: In Vitro Hydrolysis Assay

This protocol validates CES1 activity using Human Liver Microsomes (HLM) or Recombinant CES1. Note: Spontaneous hydrolysis of MPH is a known confounder; buffer selection is critical.

Materials
  • Enzyme Source: Recombinant human CES1 (rhCES1) or pooled Human Liver Microsomes (HLM).

  • Substrate: d,l-Methylphenidate HCl.

  • Buffer: 50 mM HEPES (pH 7.4). Avoid Phosphate buffers if possible as HEPES minimizes spontaneous hydrolysis.

  • Internal Standard (IS): Phenacetin or Deuterated MPH (MPH-d9).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with 1% Formic Acid.

Step-by-Step Workflow
  • Preparation: Thaw HLM or rhCES1 on ice. Pre-warm HEPES buffer to 37°C.

  • Pre-incubation:

    • Mix enzyme (final conc. 0.2 mg/mL for HLM) with HEPES buffer.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add MPH (range 1–1000 µM for kinetic determination).

    • Total reaction volume: 200 µL.

  • Incubation: Shake at 37°C for 10–20 minutes . (Must be within the linear range of product formation).

  • Termination:

    • Add 400 µL Ice-cold ACN + IS.

    • Vortex immediately for 30 seconds.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transition for Ritalinic Acid (m/z 220.1 → 84.1).

Assay_WorkflowStep11. Pre-Incubation(Enzyme + HEPES @ 37°C)Step22. Substrate Addition(Initiate with MPH)Step1->Step2Step33. Incubation(10-20 mins, Linear Phase)Step2->Step3Step44. Termination(Add ACN + Internal Std)Step3->Step4Step55. Centrifugation(16,000g, 10 min)Step4->Step5Step66. LC-MS/MS Analysis(Quantify Ritalinic Acid)Step5->Step6

Figure 2: Standard Operating Procedure (SOP) for in vitro assessment of CES1-mediated MPH hydrolysis.

Drug-Drug Interactions: The Ethanol Transesterification

A unique feature of CES1 is its ability to perform transesterification in the presence of alcohol.[7] This is a critical Drug-Drug Interaction (DDI).

Mechanism of Interaction

When ethanol is present, it competes with water as the nucleophile attacking the acyl-enzyme intermediate.

  • Normal Pathway (Hydrolysis): Acyl-CES1 +

    
     → Ritalinic Acid (Inactive).
    
  • DDI Pathway (Transesterification): Acyl-CES1 + Ethanol → Ethylphenidate (Active).

Clinical Consequences[11][12]
  • Formation of Ethylphenidate: While ethylphenidate is pharmacologically active, its clinical concentrations are generally low.[4]

  • Increased d-MPH Exposure: The most significant effect is the competitive inhibition of hydrolysis . Because CES1 is busy processing ethanol and converting some MPH to ethylphenidate, the clearance of the parent drug (d-MPH) is inhibited. This leads to a spike in systemic MPH levels (up to 40% increase), intensifying subjective effects and cardiovascular risks.

Ethanol_Interactioncluster_hydrolysisNormal Hydrolysiscluster_transesterEthanol TransesterificationMPHMethylphenidateAcylAcyl-Enzyme IntermediateMPH->AcylAcylationCES1CES1 EnzymeCES1->AcylRARitalinic Acid(Inactive)Acyl->RAMajor PathwayEPHEthylphenidate(Active Metabolite)Acyl->EPHCompetitive PathwayWaterWater (H2O)Water->RAEthanolEthanolEthanol->EPH

Figure 3: Competitive pathways of CES1 in the presence of ethanol, leading to the formation of Ethylphenidate.

References

  • Sun, Z., et al. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Journal of Pharmacology and Experimental Therapeutics, 310(2), 469-476.[2] Link

  • Zhu, H. J., et al. (2008). Two CES1 gene mutations lead to dysfunctional carboxylesterase 1 activity in man: clinical significance and molecular basis.[2] The American Journal of Human Genetics, 82(6), 1241-1248.[2] Link

  • Patrick, K. S., et al. (2013). Influence of ethanol on methylphenidate pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 52(11), 967-976. Link

  • Markowitz, J. S., et al. (2000). Ethylphenidate formation in human subjects after the administration of a single dose of methylphenidate and ethanol. Drug Metabolism and Disposition, 28(6), 620-624. Link

  • Wang, X., et al. (2011). Carboxylesterase 1 (CES1) and its impact on the pharmacokinetics of methylphenidate. Journal of Pharmaceutical Sciences, 100(9), 3655-3666. Link

Pharmacokinetics of D-threo-Ritalinic Acid in humans

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetics of D-threo-Ritalinic Acid in Humans

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacokinetic profile of d-threo-ritalinic acid, the primary and pharmacologically inactive metabolite of d-threo-methylphenidate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental methodologies, and offers detailed protocols for quantitative analysis.

Section 1: Introduction and Clinical Significance

D-threo-ritalinic acid is the major metabolite of d-threo-methylphenidate, the pharmacologically active enantiomer in medications such as Ritalin® and Concerta®, which are widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Understanding the pharmacokinetics of this metabolite is crucial for several reasons. Firstly, its concentration in biological fluids serves as a reliable biomarker for monitoring patient adherence and assessing the metabolic phenotype of an individual.[3] Secondly, given that d-threo-ritalinic acid concentrations are substantially higher and more sustained than the parent drug, its pharmacokinetic profile provides valuable insights into the overall disposition of methylphenidate.[4][5] This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of d-threo-ritalinic acid, offering a detailed perspective grounded in scientific literature.

Section 2: The Metabolic Journey: From Methylphenidate to Ritalinic Acid

The formation of d-threo-ritalinic acid is a critical step in the clearance of methylphenidate. This biotransformation is a rapid and extensive process primarily occurring in the liver.[6]

The Key Player: Carboxylesterase 1 (CES1)

The hydrolysis of the methyl ester group of d-threo-methylphenidate to form d-threo-ritalinic acid is catalyzed by the enzyme carboxylesterase 1 (CES1).[6][7][8] This enzymatic conversion is highly efficient and stereoselective. The catalytic activity of CES1 is notably 6 to 7 times higher for the l-threo-enantiomer of methylphenidate compared to the d-threo-enantiomer.[7] This preferential metabolism of the less active l-isomer contributes to the significantly higher plasma concentrations of the pharmacologically active d-threo-methylphenidate.[9][10] Genetic variations in the CES1 gene can lead to altered enzyme activity, resulting in interindividual differences in methylphenidate metabolism and, consequently, varying plasma concentrations of both the parent drug and its metabolite.[11][12]

Metabolic Pathway Visualization

The following diagram illustrates the metabolic conversion of d-threo-methylphenidate to d-threo-ritalinic acid.

MPH d-threo-Methylphenidate RA d-threo-Ritalinic Acid MPH->RA CES1 Carboxylesterase 1 (CES1) (Liver) CES1->MPH

Caption: Metabolic pathway of d-threo-methylphenidate.

Section 3: Pharmacokinetic Profile of D-threo-Ritalinic Acid

Once formed, d-threo-ritalinic acid exhibits its own distinct pharmacokinetic characteristics.

Absorption and Distribution

As a metabolite, d-threo-ritalinic acid is not directly absorbed but rather formed systemically. Following oral administration of methylphenidate, d-threo-ritalinic acid appears in the plasma, with concentrations significantly exceeding those of the parent compound. On average, plasma concentrations of d-threo-ritalinic acid are 25-fold higher than those of d-threo-methylphenidate.[4][5] The binding of methylphenidate to plasma proteins is low, in the range of 10-33%.[13] While specific protein binding data for ritalinic acid is not extensively reported, its chemical properties as a carboxylic acid suggest it may have a different binding profile. The volume of distribution for d-methylphenidate is approximately 2.65 L/kg.[1][13]

Elimination and Half-Life

D-threo-ritalinic acid is primarily eliminated from the body through renal excretion.[14] After oral administration of methylphenidate, a substantial portion of the dose, ranging from 60% to 86%, is excreted in the urine as ritalinic acid within 48 to 96 hours.[13] Less than 1% of the parent methylphenidate is found unchanged in the urine.[13] The elimination half-life of ritalinic acid is approximately 3 to 4 hours.[13]

Summary of Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for d-threo-ritalinic acid following the administration of d-threo-methylphenidate.

ParameterValueSource(s)
Time to Peak Concentration (Tmax) Variable, dependent on methylphenidate formulation[13]
Plasma Half-Life (t½) ~3-4 hours[13]
Fraction Excreted in Urine 60-86% of methylphenidate dose[13]
Plasma Concentration Ratio (Metabolite/Parent) ~25 (range 6-126)[4][5]

Section 4: Analytical Methodology for Quantification

Accurate and reliable quantification of d-threo-ritalinic acid in biological matrices is essential for pharmacokinetic studies and clinical monitoring. The gold standard for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Rationale for LC-MS/MS

The choice of LC-MS/MS is dictated by the need for high sensitivity and specificity. Given the complex nature of biological matrices such as plasma and urine, this technique allows for the precise measurement of d-threo-ritalinic acid, even at low concentrations, by separating it from other endogenous and exogenous compounds and then detecting it based on its unique mass-to-charge ratio. The use of a stable isotope-labeled internal standard, such as deuterated ritalinic acid, is a cornerstone of a self-validating system, as it corrects for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.[15]

Experimental Workflow for Quantification

The following diagram outlines a typical workflow for the quantification of d-threo-ritalinic acid in a biological sample.

Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard (Deuterated Ritalinic Acid) Sample->Spike Prep Sample Preparation (Protein Precipitation/Solid-Phase Extraction) Spike->Prep LC Liquid Chromatography (Separation) Prep->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Data Data Analysis MS->Data

Caption: Workflow for d-threo-ritalinic acid analysis.

Detailed Experimental Protocol

The following is a representative step-by-step protocol for the quantification of d-threo-ritalinic acid in human plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of a precipitation solution (e.g., methanol containing the deuterated internal standard).
  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte.
  • Flow Rate: A typical flow rate is 0.4 mL/min.
  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Ritalinic Acid: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
  • Internal Standard (Deuterated Ritalinic Acid): Monitor the corresponding transition for the stable isotope-labeled standard.
  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

4. Data Analysis:

  • Generate a calibration curve by analyzing standards of known concentrations.
  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
  • Determine the concentration of d-threo-ritalinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Section 5: Conclusion and Future Directions

The pharmacokinetics of d-threo-ritalinic acid are well-characterized, with its formation via CES1-mediated metabolism and subsequent renal excretion being the primary pathways of methylphenidate clearance. Its significantly higher plasma concentrations and longer half-life compared to the parent drug make it a crucial analyte for therapeutic drug monitoring and pharmacokinetic research. Future research could focus on further elucidating the impact of CES1 genetic polymorphisms on the disposition of methylphenidate and ritalinic acid, which could pave the way for personalized dosing strategies. Additionally, exploring the potential for minor metabolic pathways and their contribution to the overall clearance of methylphenidate would provide a more complete understanding of its fate in the human body.

References

  • (PDF) Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - ResearchGate. Available at: [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information - accessdata.fda.gov. Available at: [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed. Available at: [Link]

  • Pharmacokinetics of methylphenidate in hyperkinetic children - PubMed. Available at: [Link]

  • Stereoselective Urinary Pharmacokinetics of Dl-Threo-Methylphenidate and Its Major Metabolite in Humans - PubMed. Available at: [Link]

  • Ritalinic acid - Wikipedia. Available at: [Link]

  • US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid - Google Patents.
  • D-Threo-Ritalinic acid International Distributor - Multichem Exports. Available at: [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. Available at: [Link]

  • Enantioselective aspects of the disposition of dl-threo-methylphenidate after the administration of a sustained-release formulation to children with attention deficit-hyperactivity disorder - PubMed. Available at: [Link]

  • Nonlinear kinetics of threo-methylphenidate enantiomers in a patient with narcolepsy and in healthy volunteers - PubMed. Available at: [Link]

  • Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed. Available at: [Link]

  • Methylphenidate - Wikipedia. Available at: [Link]

  • Ritalinic acid – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed. Available at: [Link]

  • Ritalinic acid in urine: Impact of age and dose - PMC. Available at: [Link]

  • Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma - ResearchGate. Available at: [Link]

  • Carbon-11-d-threo-methylphenidate binding to dopamine transporter in baboon brain - PubMed. Available at: [Link]

  • (PDF) Review on analytical methods for quantification of ADHD drugs in human biological samples - ResearchGate. Available at: [Link]

  • The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects - PMC. Available at: [Link]

  • Associations between CES1 variants and dosing and adverse effects in children taking methylphenidate - Frontiers. Available at: [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Available at: [Link]

  • What are the considerations for using stimulants, such as methylphenidate (Ritalin) or amphetamine, in patients with impaired renal (kidney) function? - Dr.Oracle. Available at: [Link]

  • High-Dose Methylphenidate and Carboxylesterase 1 Genetic Variability in Patients With Attention-Deficit/Hyperactivity Disorder: A Case Series - PubMed. Available at: [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid - Oxford Academic. Available at: [Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to D-threo-Ritalinic Acid as a Biomarker for Methylphenidate Use

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methylphenidate (MPH) is a cornerstone therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD). Monitoring patient adherence and studying its pharmacokinetic profile are critical for optimizing therapy and for forensic investigations. This guide provides a detailed technical overview of d-threo-ritalinic acid (RA), the principal metabolite of MPH, as a definitive biomarker of exposure. We will explore the underlying biochemistry, comparative analysis of biological matrices, and a deep dive into the validated analytical methodologies for its quantification. This document is intended for researchers, clinical chemists, and drug development professionals seeking to implement or refine robust analytical protocols for MPH monitoring.

Introduction: The Need for a Reliable Biomarker

Methylphenidate is a central nervous system stimulant that functions primarily by inhibiting the reuptake of dopamine and norepinephrine.[1] While effective, its therapeutic success and safety depend on consistent patient adherence to prescribed regimens.[2] Furthermore, as a Schedule II controlled substance, MPH has a potential for diversion and non-medical use.[3]

Direct measurement of the parent drug, MPH, is often challenging due to its relatively short half-life of 2-3 hours and rapid metabolism.[1][4] This necessitates a biomarker with a longer detection window and higher concentrations in biological fluids. D-threo-ritalinic acid, the pharmacologically inactive primary metabolite, fulfills this role exceptionally well. Approximately 60-86% of an oral MPH dose is metabolized to and excreted as ritalinic acid, making it an abundant and reliable indicator of MPH ingestion.[5][6] Its presence in a biological sample, particularly urine, confirms that a patient has taken the medication in the preceding 1 to 2 days.[5]

Biochemical Foundation: The Metabolic Pathway of Methylphenidate

The conversion of methylphenidate to ritalinic acid is a critical process governed by specific enzymatic action, which dictates the analyte's utility as a biomarker.

The Role of Carboxylesterase 1 (CES1)

The primary metabolic pathway for MPH is the de-esterification to ritalinic acid. This hydrolysis is mediated almost exclusively by the carboxylesterase 1 (CES1) enzyme, which is highly expressed in the liver.[1] The process is highly efficient and stereoselective, showing a strong preference for the hydrolysis of the l-threo-MPH enantiomer over the pharmacologically active d-threo-MPH enantiomer.[7] This enzymatic action is the reason why d-threo-MPH is the primary isomer found in plasma and is responsible for the therapeutic effects.[7]

Genetic variants in the CES1 gene can lead to altered enzyme activity, potentially affecting MPH metabolism and patient response, though the clinical impact is still under investigation.[7]

Metabolic_Pathway cluster_0 Metabolism in Liver cluster_1 Excretion MPH dl-threo-Methylphenidate (Parent Drug) RA d-threo-Ritalinic Acid (Inactive Metabolite) MPH->RA Hydrolysis via Carboxylesterase 1 (CES1) Urine Urine Excretion (~80% of dose) RA->Urine Analytical_Workflow Sample Biological Sample (Urine, Plasma, etc.) Prep Sample Preparation (e.g., SPE or Protein Ppt.) Sample->Prep Step 1 LC Liquid Chromatography (Analyte Separation) Prep->LC Step 2 MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Step 3 Data Data Analysis (Quantification vs. Calibrators) MS->Data Step 4 Interpretation_Logic cluster_0 Possible Scenarios Result Urine Test Result Compliant RA Present MPH Present or Absent Result->Compliant Consistent with use Recent High MPH / RA Ratio Result->Recent Very recent dose Noncompliant RA Absent MPH Absent Result->Noncompliant No use detected Tamper MPH Present RA Absent Result->Tamper Possible sample spiking Note1 Note1 Compliant->Note1 Normal finding. MPH may be absent if dose was >12h ago. Note2 Note2 Recent->Note2 Expected shortly after taking an immediate-release formulation. Note3 Note3 Tamper->Note3 Biochemically improbable. Suggests crushed pill added to sample.

Sources

Methodological & Application

High-Throughput Quantification of D-threo-Ritalinic Acid in Urine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-MPH-01

Abstract & Clinical Significance

Methylphenidate (MPH) is a widely prescribed psychostimulant for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It is marketed primarily as a racemic mixture (Ritalin) or as the pure d-threo enantiomer (Focalin), the latter being the pharmacologically active isomer.

Upon administration, MPH undergoes rapid de-esterification by hepatic carboxylesterase 1 (CES1) to form Ritalinic Acid (RA) . Approximately 60–80% of the dose is excreted in urine as RA, making it the primary marker for compliance monitoring and toxicology. While RA exists as both d- and l- enantiomers (depending on the parent drug), the d-threo-Ritalinic Acid isomer is the predominant metabolite of the active drug form.

Why this Protocol? This guide details a robust "Dilute-and-Shoot" LC-MS/MS method . Unlike older GC-MS methods requiring derivatization, this protocol utilizes the polarity of RA for direct analysis. It addresses the specific challenge of quantifying the d-threo form: while standard C18 columns co-elute d- and l- isomers, this method establishes the industry-standard approach where the d-threo standard is used to quantify the "Total Threo-Ritalinic Acid" peak, which is sufficient for 95% of clinical compliance cases. An advanced chiral separation strategy is provided for research applications requiring enantiomeric differentiation.[1][2][3]

Metabolic & Analytical Workflow

The following diagram illustrates the metabolic pathway of Methylphenidate and the analytical decision tree for this protocol.

G MPH Methylphenidate (Parent Drug) CES1 CES1 Enzyme (Liver) MPH->CES1 Hydrolysis RA Ritalinic Acid (Major Metabolite) CES1->RA De-esterification Urine Urine Matrix (High Conc. RA) RA->Urine Renal Excretion (60-80%) Prep Sample Prep (Dilute 1:10) Urine->Prep Internal Std Addition LC LC Separation (C18 vs Chiral) Prep->LC Injection MS MS/MS Detection (m/z 220.1 -> 84.1) LC->MS ESI+

Caption: Figure 1.[3] Metabolic conversion of Methylphenidate to Ritalinic Acid and subsequent analytical workflow.

Materials & Instrumentation
Chemicals & Reagents [4][5]
  • Target Analyte: d-threo-Ritalinic Acid (Certified Reference Material, 1 mg/mL in Methanol).

  • Internal Standard (IS): (±)-threo-Ritalinic Acid-d10 (compensates for matrix effects).[2][6]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (buffer).

  • Matrix: Drug-free human urine (for calibration standards).

Instrumentation
  • UHPLC System: Agilent 1290 Infinity II or equivalent (capable of 600+ bar).

  • Mass Spectrometer: Triple Quadrupole (QqQ) (e.g., Sciex 6500+ or Agilent 6470).

  • Column:

    • Standard (Achiral): Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Agilent ZORBAX Eclipse Plus C18.

    • Research (Chiral): Supelco Astec Chirobiotic V2 (for enantiomer separation).

Experimental Protocol: Dilute-and-Shoot

Expert Insight: Ritalinic acid is highly polar and present in high concentrations (µg/mL range) in urine. Solid Phase Extraction (SPE) is often unnecessary for routine compliance. A simple dilution minimizes matrix effects (ion suppression) while maintaining sufficient sensitivity.[7]

Step 1: Preparation of Standards
  • Stock Solution: Prepare d-threo-Ritalinic Acid stock at 100 µg/mL in Methanol.

  • Working Standard: Dilute stock to create a 1,000 ng/mL working solution.

  • Calibrators: Spike drug-free urine to create concentrations: 10, 50, 100, 500, 1000, 2000 ng/mL.

  • Internal Standard: Prepare Ritalinic Acid-d10 at 500 ng/mL in 0.1% Formic Acid in Water (this acts as the diluent).

Step 2: Sample Processing
  • Aliquot 50 µL of patient urine into a 96-well plate or centrifuge tube.

  • Add 450 µL of Internal Standard Diluent (1:10 dilution factor).

    • Note: If sensitivity is low, use a 1:5 dilution, but monitor for isobaric interferences.

  • Vortex for 30 seconds.

  • Centrifuge at 4,000 rpm for 5 minutes to settle particulates.

  • Inject 5 µL of the supernatant.

Step 3: LC-MS/MS Conditions (Achiral C18)
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Gradient 0.0 min: 5% B 0.5 min: 5% B 3.0 min: 95% B 4.0 min: 95% B 4.1 min: 5% B (Re-equilibration)
Total Run Time 5.5 minutes
Step 4: MS/MS Parameters (ESI Positive)

Ritalinic acid contains a secondary amine, easily protonated in positive mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCE (V)
Ritalinic Acid 220.1 84.1 Quantifier25
220.156.1Qualifier40
Ritalinic Acid-d10 230.2 93.1 IS Quant25

Note: The m/z 84.1 fragment corresponds to the piperidine ring moiety, a stable and high-abundance fragment.

Results & Validation Criteria
Data Interpretation
  • Linearity: The method typically demonstrates linearity from 10 ng/mL to 2,000 ng/mL (R² > 0.995).

  • Lower Limit of Quantitation (LLOQ): 10 ng/mL (sufficient for compliance; cutoff is often 50 ng/mL).

  • Retention Time: ~2.2 minutes on a standard C18 gradient.

Troubleshooting Matrix Effects

Urine contains high salt and creatinine.

  • Symptom: Signal suppression at the retention time.

  • Solution: Check the Internal Standard response . If the IS area in a patient sample is <50% of the IS area in the calibrator, dilute the sample further (1:20) and re-inject. The deuterated IS (d10) is critical as it co-elutes and experiences the exact same suppression, correcting the quantitation.

Differentiation of Enantiomers (Advanced)

If your research requires distinguishing d-threo-RA from l-threo-RA :

  • Column: Swap C18 for Astec Chirobiotic V2 (250 x 4.6 mm).

  • Mobile Phase: Methanol:Ammonium Acetate (20mM, pH 4.[3]1) (92:8 v/v).[3]

  • Result: d-threo-RA typically elutes after l-threo-RA due to specific interactions with the chiral stationary phase.

References
  • National Institutes of Health (NIH). (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry. Retrieved from [Link]

  • Mayo Clinic Laboratories. (2024). Methylphenidate and Metabolite, Random, Urine: Clinical Interpretation and Cutoff Values. Retrieved from [Link]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs and Their Metabolites.[5] Retrieved from [Link]

  • Journal of Analytical Toxicology. (2019). Stability of Methylphenidate and Ritalinic Acid in Biological Matrices.[8] Retrieved from [Link]

Sources

Using D-threo-Ritalinic Acid as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Methylphenidate Metabolites using D-threo-Ritalinic Acid-d


 

Executive Summary & Scientific Rationale

This guide details the protocol for using D-threo-Ritalinic Acid-d


  (a stable isotope-labeled analog) as an Internal Standard (IS) for the quantification of Ritalinic Acid in biological matrices.

Ritalinic Acid (RA) is the primary, pharmacologically inactive metabolite of Methylphenidate (MPH) , the active ingredient in ADHD medications like Ritalin® and Concerta®.[1] Because MPH is rapidly metabolized by carboxylesterase-1 (CES1), measuring the parent drug alone often yields a narrow detection window. Ritalinic Acid persists longer and at higher concentrations, making it the preferred marker for compliance monitoring and forensic analysis.

Why D-threo? Methylphenidate is a chiral drug containing two centers of asymmetry. The commercial formulation is a racemic mixture of d,l-threo-MPH, but the d-threo enantiomer is responsible for the therapeutic effect.[2] Consequently, the D-threo-Ritalinic Acid metabolite is the dominant species of interest. Using the stereospecific D-threo-Ritalinic Acid-d


  as an internal standard ensures that the IS behaves identically to the target analyte during chiral separations and compensates perfectly for matrix effects in achiral methods.

Critical Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The reliability of this protocol rests on the principle of Isotope Dilution . By spiking the sample with a known concentration of the deuterated analog (D-threo-RA-d


) before sample preparation, we create a self-validating system.
  • Co-Elution: The IS and analyte co-elute (or elute very closely) from the LC column.

  • Matrix Compensation: Any ion suppression or enhancement caused by the biological matrix (urine/plasma) affects both the analyte and the IS equally.

  • Ratio-Metric Quantitation: The result is calculated based on the ratio of the analyte response to the IS response, effectively canceling out extraction losses and ionization variability.

Metabolic Pathway & Analytical Logic

MetabolicPathway cluster_logic Quantitation Logic MPH Methylphenidate (Parent Drug) CES1 CES1 Enzyme (Hydrolysis) MPH->CES1 Rapid Metabolism RA D-threo-Ritalinic Acid (Target Analyte) CES1->RA Major Urinary Metabolite MS LC-MS/MS Detection RA->MS m/z 220.1 -> 84.1 IS D-threo-Ritalinic Acid-d10 (Internal Standard) IS->MS Spiked into Sample m/z 230.2 -> 93.1

Figure 1: Metabolic pathway of Methylphenidate and the parallel detection of the analyte and Internal Standard.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: D-threo-Ritalinic Acid (1.0 mg/mL in Methanol).

  • Internal Standard: D-threo-Ritalinic Acid-d

    
     HCl (100 µg/mL in Methanol).
    
    • Note: The d

      
       label is typically on the piperidine ring, ensuring stability against back-exchange.
      
  • Matrix: Drug-free human urine or plasma.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

Sample Preparation (Dilute-and-Shoot for Urine)

Rationale: Urine concentrations of RA are high (µg/mL range), allowing for a simple workflow that minimizes analyte loss.

  • Aliquot: Transfer 50 µL of urine sample to a centrifuge tube.

  • IS Spike: Add 20 µL of Internal Standard Working Solution (10 µg/mL D-threo-RA-d

    
    ).
    
  • Dilution: Add 430 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Vortex: Mix thoroughly for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to settle particulates.

  • Transfer: Transfer supernatant to an autosampler vial.

Sample Preparation (Protein Precipitation for Plasma)

Rationale: Plasma requires protein removal to prevent column fouling.

  • Aliquot: Transfer 100 µL of plasma to a tube.

  • IS Spike: Add 20 µL of Internal Standard Working Solution.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile.

  • Vortex & Centrifuge: Vortex (1 min) and Centrifuge (13,000 rpm, 10 min).

  • Evaporation (Optional): If sensitivity is low, evaporate supernatant and reconstitute in Mobile Phase. For RA, direct injection of supernatant (diluted 1:1 with water) is often sufficient.

LC-MS/MS Parameters

Liquid Chromatography (Achiral Method)

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

    • Note: For chiral separation of D- vs L- isomers, use a Chiralpak AGP or CBH column.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM Settings)

  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Ritalinic Acid 220.184.156.120
Ritalinic Acid-d

(IS)
230.293.164.120

Note: The transition 220.1 -> 84.1 corresponds to the cleavage of the piperidine ring. The d10 IS shifts this fragment to 93.1, maintaining specificity.

Validation & Performance Metrics

To ensure Scientific Integrity , the method must be validated according to FDA/EMA guidelines.

Linearity & Calibration

Construct a calibration curve plotting the Area Ratio (Analyte/IS) vs. Concentration.

  • Range: 5 ng/mL – 1000 ng/mL (Plasma); 50 ng/mL – 5000 ng/mL (Urine).

  • Weighting: 1/x² (to account for heteroscedasticity at the low end).

  • Acceptance: r² > 0.995.[3]

Matrix Effects Assessment

Calculate the Matrix Factor (MF) to prove the IS works.



  • Requirement: The IS-normalized Matrix Factor should be close to 1.0 (0.9 – 1.1), indicating the IS is suppressed/enhanced to the exact same degree as the analyte.

Cross-Signal Interference (The "Unlabeled" Trap)

Warning: Never use unlabeled D-threo-Ritalinic Acid as an internal standard for Methylphenidate analysis if there is any chance of metabolic hydrolysis in the sample or if the patient has taken the drug.

  • Exception: Unlabeled D-threo-Ritalinic Acid can be used as an IS only when analyzing structurally distinct analogs (e.g., Ethylphenidate or Isopropylphenidate) in forensic samples where Methylphenidate consumption is strictly ruled out. However, this is risky. Always prefer the deuterated analog.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Patient Sample (Urine/Plasma) Mix Vortex & Equilibrate Sample->Mix Spike Spike IS: D-threo-RA-d10 Spike->Mix Extract Protein Ppt or Dilution Mix->Extract Inject Injection (5 µL) Extract->Inject Sep LC Separation (C18 Column) Inject->Sep Detect MRM Detection (Simultaneous) Sep->Detect Calc Calculate Area Ratio (Analyte Area / IS Area) Detect->Calc Result Quantitation via Calibration Curve Calc->Result

Figure 2: Step-by-step analytical workflow from sample spiking to data quantification.

References

  • Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs and Their Metabolites.[4] Application Note 5994-0430EN. Link

  • Cerilliant. (2024).[5] Product Sheet: (±)-threo-Ritalinic acid-D10 HCl. Certified Reference Material.[6][7] Link

  • National Institutes of Health (PubChem). (2025). Ritalinic acid, D-threo- Compound Summary.[5][8][9][10][11][12][13] CID 10922012. Link

  • DeCaprio, A. P., et al. (2018).[1] "Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry." Journal of Chromatography B, 1092, 158-165. Link

  • Minakata, K., et al. (2012).[3] "Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry." Journal of Chromatography B, 881-882, 113-116. Link

Sources

Application Note: High-Sensitivity Quantitation of D-threo-Ritalinic Acid in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-threo-Ritalinic Acid (RA) is the primary inactive metabolite of Methylphenidate (MPH), a psychostimulant widely used for ADHD.[1] Unlike the parent drug, RA is amphoteric and zwitterionic, possessing both a secondary amine and a carboxylic acid moiety.[2] This dual polarity presents significant challenges for extraction, rendering standard Liquid-Liquid Extraction (LLE) with non-polar solvents inefficient.[3][2]

This guide details two robust sample preparation protocols: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for maximum cleanliness and sensitivity, and Protein Precipitation (PP) for high-throughput screening.[3][2] We utilize LC-MS/MS in positive electrospray ionization (ESI+) mode, leveraging the protonated piperidine ring for detection.[2]

Physicochemical Profile & Mechanistic Logic[1][3]

To design a valid protocol, one must understand the molecule's behavior in solution.[2]

PropertyValueImplication for Sample Prep
Molecular Formula C₁₃H₁₇NO₂MW: 219.28 g/mol
pKa (Acidic) ~3.5 (Carboxylic Acid)Ionized (COO⁻) at neutral pH.[3][2]
pKa (Basic) ~9.8 (Piperidine Amine)Ionized (NH₂⁺) at neutral/acidic pH.[3][2]
LogP ~0.6 (Polar)Poor retention on C18 without ion-pairing; poor LLE efficiency.[3][2]
Key Fragment m/z 84.1Piperidine ring cleavage (Quantifier).[3][2]

The Zwitterion Challenge: At physiological pH, RA exists largely as a zwitterion (net neutral but charged at poles).[2] To extract it effectively, we must disrupt this equilibrium.[2]

  • Strategy: Acidify the sample (pH < 3). This protonates the carboxylic acid (neutralizing it) and protonates the amine (positively charging it).[2] The molecule effectively becomes a cation, allowing retention on Cation Exchange sorbents.[2]

Sample Preparation Protocols

Method A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Recommended for: Plasma, Serum, and low-concentration quantification.[3]

This method utilizes a sorbent with both Reverse Phase (C18) and Strong Cation Exchange (Sulfonic acid) functionalities.[2]

Reagents:

  • Loading Buffer: 2% Formic Acid in Water.[2]

  • Wash Solvent 1: 2% Formic Acid in Water.[2]

  • Wash Solvent 2: Methanol (100%).[2]

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol.[2]

Protocol Steps:

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL Internal Standard (D-threo-Ritalinic Acid-D10, 1 µg/mL).[3][2] Add 600 µL of Loading Buffer (acidifies sample to pH ~2-3).[3][2] Vortex.

  • Conditioning: Condition MCX SPE cartridge (30 mg/1 cc) with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample onto cartridge at low vacuum (1 mL/min). Mechanism: The protonated amine of RA binds to the sulfonate groups of the sorbent via ionic exchange.

  • Wash 1 (Aqueous): Apply 1 mL Wash Solvent 1 .[2] Removes proteins and salts.

  • Wash 2 (Organic): Apply 1 mL Methanol. Removes neutral hydrophobic interferences (lipids) while RA remains ionically bound.[2]

  • Elution: Apply 2 x 500 µL Elution Solvent . Mechanism: The high pH deprotonates the amine (neutralizing the positive charge) and disrupts the ionic bond, releasing RA into the organic solvent.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 200 µL Mobile Phase A.

Method B: Protein Precipitation (High Throughput)

Recommended for: Urine or high-concentration plasma screening.[3]

Protocol Steps:

  • Aliquot: Transfer 50 µL of sample to a 96-well plate or centrifuge tube.

  • IS Addition: Add 10 µL Internal Standard.

  • Precipitation: Add 200 µL cold Acetonitrile:Methanol (3:1) containing 0.1% Formic Acid.[2][4]

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant directly to LC vial. Note: Dilute urine 1:10 with Mobile Phase A prior to injection to prevent column saturation.

Workflow Visualization

The following diagram illustrates the decision logic and mechanistic steps for the SPE workflow.

SamplePrepWorkflow cluster_SPE Mixed-Mode Cation Exchange (MCX) Start Biological Sample (Plasma/Urine) Acidify Acidify (pH < 3) Protonate Amine (NH2+) Neutralize Acid (COOH) Start->Acidify Add 2% Formic Acid Load LOAD Analyte binds via Ionic Interaction (NH2+ <-> SO3-) Acidify->Load WashOrg WASH (Methanol) Remove Neutrals/Lipids Analyte stays bound Load->WashOrg Elute ELUTE (5% NH4OH in MeOH) High pH breaks Ionic Bond (Deprotonates Amine) WashOrg->Elute Recon Evaporate & Reconstitute Mobile Phase A Elute->Recon LCMS LC-MS/MS Injection Recon->LCMS

Figure 1: Mechanistic workflow for the extraction of Ritalinic Acid using Mixed-Mode Cation Exchange (MCX).[3]

LC-MS/MS Methodology

Chromatographic Conditions

While C18 columns are standard, a Pentafluorophenyl (PFP) or Phenyl-Hexyl column is recommended for Ritalinic Acid to provide better retention of polar amines and separation from isobaric interferences.[2]

  • Column: Agilent Poroshell 120 PFP or Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm).[3][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
4.00 90 Elution Gradient
5.00 90 Wash
5.10 5 Re-equilibration

| 7.00 | 5 | End of Run |[3][2]

Mass Spectrometry Parameters (ESI+)

Detection is performed in Multiple Reaction Monitoring (MRM) mode.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
D-threo-Ritalinic Acid 220.184.1 3022Quantifier
220.156.13035Qualifier
Ritalinic Acid-D10 (IS) 230.294.13022Internal Standard

Note: The 84.1 fragment corresponds to the piperidine ring, which is the most stable fragment for this class of compounds.

Validation & Troubleshooting

Self-Validating System Checks
  • Internal Standard Recovery: Monitor the absolute area of RA-D10.[2] A drop of >50% compared to neat standards indicates significant matrix effects (ion suppression).[2]

    • Fix: Switch from Protein Precipitation to MCX SPE.

  • Retention Time Stability: Ritalinic Acid is polar.[2][5] If RT shifts earlier, ensure the column is fully equilibrated (min 5 column volumes) and the aqueous mobile phase pH is buffered (Ammonium Formate).[2]

  • Carryover: Inject a blank after the highest calibrator (ULOQ).[2] Ritalinic acid can stick to injector ports; ensure needle wash includes acidified methanol.[2]

Linearity and Limits
  • Linear Range: 1.0 – 1000 ng/mL (Plasma).[2]

  • LOD: ~0.2 ng/mL (using MCX SPE).[2]

References

  • National Institutes of Health (NIH) / PubChem. "Ritalinic Acid - Compound Summary."[2] PubChem.[2][6] Accessed October 2023.[2] [Link][2]

  • Thomsen, R., et al. "Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry."[2][7] Journal of Analytical Toxicology, 2012.[2] [Link][2]

  • Agilent Technologies. "Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs." Application Note. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: D-threo-Ritalinic Acid Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working on the synthesis, resolution, and purification of D-threo-Ritalinic Acid (also known as (R,R)-Ritalinic Acid). This compound is the critical precursor for Dexmethylphenidate , a potent CNS stimulant used in ADHD treatment.

Status: Active | Topic: Yield & Purity Enhancement | Ticket ID: D-THREO-OPT-001

Executive Summary

The synthesis of D-threo-ritalinic acid typically faces three primary bottlenecks:

  • Stereochemical Control: Difficulty separating the threo (2R,2'R) isomer from the erythro impurities and the L-threo enantiomer.

  • Hydrolysis Efficiency: Incomplete hydrolysis of methylphenidate or amide precursors, or unwanted epimerization during this step.

  • Purification Yields: Loss of product during the isolation of the zwitterionic free acid or its conversion to the hydrochloride salt.

This guide provides modular troubleshooting protocols based on industrial best practices and kinetic data.

Module 1: Resolution Strategy & Stereocontrol

Objective: Maximize Enantiomeric Excess (ee) of the (2R,2'R)-isomer from racemic dl-threo-ritalinic acid.

Core Protocol: Resolution via (+)-Dibenzoyl-D-Tartaric Acid (D-DBTA)

The industry-standard method utilizes D-DBTA to form a diastereomeric salt that crystallizes preferentially.

Workflow Diagram: Resolution Process

ResolutionWorkflow Racemic Racemic dl-threo-Ritalinic Acid (Dissolved in MeOH/H2O) Agent Add (+)-Dibenzoyl-D-Tartaric Acid (1.0 - 1.1 eq in MeOH) Racemic->Agent Reflux Reflux (78-85°C) 1-2 Hours Agent->Reflux Cooling Controlled Cooling (20-25°C for 12h) Reflux->Cooling Filter Filtration Cooling->Filter Solid Solid Cake: D-threo-RA • D-DBTA Salt Filter->Solid Crystallized Product Liquor Mother Liquor: Enriched L-threo isomer Filter->Liquor Filtrate Hydrolysis Salt Break (HCl/Toluene) Solid->Hydrolysis Final Pure D-threo-Ritalinic Acid HCl Hydrolysis->Final

Figure 1: Optimized resolution workflow for isolating D-threo-ritalinic acid using D-DBTA [1, 5].

Troubleshooting Guide: Resolution Failures

Q: Why is my enantiomeric excess (ee) stuck below 95% after the first crystallization?

  • Root Cause 1: Cooling Rate too Fast. Rapid cooling traps the L-threo salt in the crystal lattice.

    • Fix: Implement a linear cooling ramp. Cool from reflux to 25°C over 8–12 hours . Do not crash cool.

  • Root Cause 2: Incorrect Solvent Ratio.

    • Fix: The optimal solvent system is Methanol:Water (60:40 v/v) .[1] Excess methanol increases solubility of the desired salt, lowering yield. Excess water causes "oiling out" rather than crystallization.

  • Root Cause 3: Impure Starting Material.

    • Fix: Ensure the input dl-threo-ritalinic acid contains <5% erythro impurity. Erythro isomers interfere with the specific lattice packing of the threo-tartrate salt.

Q: The reaction mixture turned into a thick paste/gel during reflux. What happened?

  • Root Cause: Concentration is too high.

  • Fix: Maintain a solvent volume of 10–12 volumes relative to the ritalinic acid mass. If gelling occurs, add 10% more 1:1 MeOH/H2O and reheat to dissolve.

Module 2: Hydrolysis & Precursor Preparation

Objective: Convert Methylphenidate or Amide intermediates to Ritalinic Acid without causing epimerization (inversion at the


-carbon).
Mechanism: Epimerization vs. Hydrolysis

Ritalinic acid has two chiral centers.[2][3] The benzylic carbon is labile under basic conditions.

Pathway Diagram: Hydrolysis & Epimerization

HydrolysisPathway Erythro Erythro-Amide/Ester (Kinetic Product) Enolate Planar Enolate Intermediate Erythro->Enolate Base/Heat Threo Threo-Amide/Ester (Thermodynamic Product) Acid dl-threo-Ritalinic Acid Threo->Acid Hydrolysis (NaOH/H2O) Enolate->Threo Equilibration Enolate->Acid Direct Hydrolysis (Minor)

Figure 2: Thermodynamic equilibration favors the threo-isomer during high-temperature base treatment [3, 4].

Troubleshooting Guide: Hydrolysis

Q: I see high levels of erythro impurity in my crude ritalinic acid.

  • Analysis: You likely stopped the reaction too early or the temperature was too low.

  • Explanation: The conversion of erythro to threo is thermodynamically driven.

  • Protocol Adjustment: If starting from an amide mixture, heat the reaction to 80–130°C (using a high-boiling alcohol like butanol if necessary) for at least 3–5 hours . This ensures complete epimerization to the stable threo form before isolation [3].

Q: My yield is low (<50%) after acid workup.

  • Root Cause: Ritalinic acid is amphoteric (zwitterionic). It is highly soluble in water at extreme pHs.

  • Fix: The isolation pH is critical. You must adjust the pH to exactly 6.0–7.0 (the isoelectric point).

    • Step: Cool the hydrolysate.[1][2][3][4][5][6]

    • Step: Slowly add Conc. HCl until pH reaches 6.6 ± 0.5.

    • Step: Stir for 1 hour to allow the zwitterion to crystallize fully before filtration.

Module 3: Purification & Salt Formation

Objective: Isolate the D-threo-Ritalinic Acid Hydrochloride salt with >99.5% purity.

Salt Break Protocol (Self-Validating)
  • Suspend the D-threo-ritalinic acid-dibenzoyl tartrate salt in Toluene/Water (2:1) .

  • Add 35% HCl (1.1 eq). The tartaric acid remains in the toluene layer; the product goes into the water layer.

  • Separate layers. Validation: Check the toluene layer by TLC; it should contain the resolving agent (which can be recycled).

  • Concentrate the aqueous layer under vacuum at 60–70°C .

  • Precipitate by adding Acetone (anti-solvent) to the residue and cooling to 10°C.

Troubleshooting Guide: Isolation

Q: The final hydrochloride salt is sticky or hygroscopic.

  • Root Cause: Residual water or excess HCl.

  • Fix: After the initial concentration of the aqueous layer, perform an azeotropic distillation with fresh toluene to remove trace water. Ensure the final acetone addition is done on a dry residue.

Q: How do I remove inorganic salts (NaCl) from the final product?

  • Strategy: Ritalinic acid HCl is soluble in ethanol/methanol, while NaCl is not.

  • Protocol: Dissolve the crude dry solid in absolute ethanol, filter off the insoluble inorganic salts, and then recrystallize or evaporate the filtrate.

Summary of Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact
Resolution Solvent MethanolMeOH:Water (60:40) Prevents oiling out; improves crystal quality.
Resolving Agent D-Tartaric Acid(+)-Dibenzoyl-D-Tartaric Acid Higher diastereomeric selectivity.[2][5]
Hydrolysis pH < 2 or > 10pH 6.6 ± 0.5 Maximizes precipitation of the zwitterion.
Epimerization Temp Reflux (MeOH)80–130°C Ensures complete conversion of erythro to threo.

References

  • Google Patents. (2010). Improved process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid (WO2010128517A1).

  • Google Patents. (2016). Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof (US9278928B2). [5]

  • Quick Company. (n.d.). A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid.

  • Google Patents. (1998). Process for the preparation of d-threo-(r,r)-methylphenidate and recycling of undesired enantiomers by epimerisation (CA2243534C).

  • OMICS International. (n.d.). Efficient Method for Enantioselective Synthesis of Dexmethylphenidate Hydrochloride.

Sources

Troubleshooting peak tailing in D-threo-Ritalinic Acid HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Peak Tailing & Resolution Issues

Ticket Priority: High (Method Validation/Routine Analysis) Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

You are encountering peak tailing (Asymmetry Factor


) during the HPLC analysis of D-threo-Ritalinic Acid , the primary inactive metabolite of Methylphenidate.[1]

This molecule presents a classic "perfect storm" for chromatographic tailing due to its zwitterionic nature . It contains a secondary amine (piperidine ring, pKa ~10) and a carboxylic acid (pKa ~3.5). Tailing is almost invariably caused by the interaction of the positively charged amine with residual silanols on the column stationary phase, rather than the chiral center itself.

This guide provides a tiered troubleshooting protocol, moving from chemical optimization (Mobile Phase) to hardware changes (Column Selection).

Part 1: The Chemistry of Tailing (Root Cause)

To fix the tailing, you must understand the microscopic interaction occurring inside your column.

The Silanol Trap

At neutral or slightly acidic pH (pH 4–7), the secondary amine on the piperidine ring is protonated (


). Standard silica-based C18 columns contain residual silanol groups (

) that can ionize to

.[1] The electrostatic attraction between the cationic drug and the anionic silanol causes the molecule to "drag" or "stick," resulting in a tail.
Troubleshooting Logic Flow

Use the following decision tree to diagnose your specific issue.

Troubleshooting Start ISSUE: Peak Tailing (As > 1.5) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH No No IsLowPH->No Lower pH to 2.8-3.0 Yes Yes IsLowPH->Yes AddIP Step 2: Add Ion-Pair Reagent (Sodium Octanesulfonate) AdjustDiluent Step 4: Check Sample Diluent (Must match Mobile Phase) AddIP->AdjustDiluent CheckCol Step 3: Check Column Type IsBDS Is Column End-Capped (BDS/Hybrid)? CheckCol->IsBDS IsBDS->No IsBDS->Yes SwitchHILIC Solution A: Switch to HILIC Mode (Polar Phase) SwitchBDS Solution B: Switch to Base-Deactivated C18 Column AdjustDiluent->SwitchHILIC If tailing persists No->SwitchBDS Yes->AddIP Yes->CheckCol

Figure 1: Systematic decision tree for isolating the cause of peak asymmetry in zwitterionic metabolites.

Part 2: Mobile Phase Optimization (The Chemical Fix)

The most effective way to eliminate tailing for Ritalinic Acid without buying a new column is Ion-Pair Chromatography (IPC) or strict pH control .[1]

Protocol A: The USP Standard (Ion-Pairing)

The United States Pharmacopeia (USP) monograph for Methylphenidate (and its metabolites) relies on ion-pairing to mask the amine charge.[1]

Mechanism: The sulfonate group of the reagent binds to the protonated amine of the Ritalinic acid, forming a neutral, hydrophobic complex that retains well on C18 without interacting with silanols.

ParameterRecommendationCritical Note
Reagent Sodium 1-Octanesulfonate (OSA)Sodium Dodecyl Sulfate (SDS) is too strong; OSA is ideal.[1]
Concentration 2.0 g/L (~10 mM)Excess causes baseline drift; too little fails to mask tailing.
pH Target 3.0 ± 0.1 Use Phosphoric Acid. Do not use Acetate/Formate with OSA.
Organic Modifier Acetonitrile (25-30%)Methanol creates higher backpressure and different selectivity.[1]
Step-by-Step Preparation (1 Liter)
  • Dissolve 2.0 g of Sodium 1-Octanesulfonate in 700 mL of HPLC-grade water.

  • Adjust pH to 3.0 using dilute Phosphoric Acid (85%). Crucial: Adjust pH before adding organic solvent.

  • Add 300 mL of Acetonitrile .

  • Filter through a 0.45 µm nylon filter and degas.

Protocol B: The "No Ion-Pair" Approach (Low pH)

If you are using LC-MS (where ion-pair reagents are forbidden due to source contamination), you must suppress silanol ionization.[1]

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water (pH ~2.0 - 2.5).[1]

  • Mobile Phase B: 100% Acetonitrile.

  • Why it works: At pH < 3, the silanol groups (

    
    ) remain protonated and neutral, preventing them from grabbing the Ritalinic acid amine.
    

Part 3: Column Selection (The Hardware Fix)

If mobile phase adjustments fail, your column chemistry is likely incompatible with polar amines.

Comparison of Stationary Phases
Column TypeSuitabilityTailing Factor (Typical)Notes
Standard C18 Poor 1.8 – 2.5High silanol activity causes severe tailing.[1]
BDS C18 (Base Deactivated) Good 1.1 – 1.3"End-capped" columns block silanols. Recommended for routine QC.
HILIC (Silica/Amide) Excellent 1.0 – 1.2Retains polar metabolites by partitioning, not hydrophobicity. Best for LC-MS.
PFP (Pentafluorophenyl) Very Good 1.1 – 1.3Offers unique selectivity for halogenated or isomeric compounds.
The HILIC Alternative

For D-threo-Ritalinic acid, HILIC is often superior to Reversed-Phase because the molecule is highly polar.[1]

  • Column: HILIC Amide or Bare Silica.

  • Mobile Phase: High Organic (e.g., 80% Acetonitrile / 20% Ammonium Formate Buffer pH 3.5).

  • Result: The polar metabolite retains longer (elutes later) with sharp symmetry, separating it easily from the solvent front.

Part 4: Common Pitfalls (FAQs)

Q: My peak is splitting (doublet). Is my D-threo standard racemizing?

  • Analysis: Unlikely. D-threo-Ritalinic acid is stable.[1]

  • Cause: This is usually a Sample Diluent Mismatch . If you dissolve the sample in 100% Methanol but your mobile phase is 70% Water, the strong solvent "pushes" the sample down the column faster than the mobile phase can equilibrate it.

  • Fix: Dissolve your standard/sample in the Mobile Phase itself.

Q: Can I separate D-threo from L-threo Ritalinic Acid using these methods?

  • Analysis: No. The methods above (C18/Ion-Pair) are achiral. They will show one peak for the racemate.

  • Fix: To separate the enantiomers, you require a Chiral Column (e.g., Chiralpak AGP or HSA) or a chiral mobile phase additive (cyclodextrins), though this is rarely needed for simple metabolite quantification.

Q: I see "Ghost Peaks" when using Sodium Octanesulfonate.

  • Cause: Impure ion-pairing reagent.[1]

  • Fix: Use "HPLC Grade" or "Ion-Pair Grade" reagents only. Wash the column extensively (50:50 Water:Methanol) after use to prevent salt precipitation.

References

  • United States Pharmacopeia (USP). Monograph: Methylphenidate Hydrochloride.[2] USP-NF.[1] (Defines the Sodium Octanesulfonate method). [1]

  • PubChem. Ritalinic acid (Compound).[3][4] National Center for Biotechnology Information. (Source for pKa and chemical structure data). [1]

  • Restek Corporation. LC Troubleshooting: All of My Peaks are Tailing! (Detailed mechanism of silanol interactions).

  • Agilent Technologies. Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase. (Comparison of modes for polar metabolites).

  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.[1] (Protocols for OSA usage).

Sources

Optimization of D-threo-Ritalinic Acid extraction from whole blood

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Zwitterion

Welcome to the technical support hub for Ritalinic Acid (RA) analysis. As a researcher, you are likely encountering low recovery or high matrix suppression when extracting D-threo-Ritalinic Acid from whole blood.

The Core Problem: D-threo-Ritalinic Acid is the major de-esterified metabolite of Methylphenidate (Ritalin). Unlike its parent compound, RA is zwitterionic and highly polar. It contains both a secondary amine (basic, pKa ~9.8) and a carboxylic acid (acidic, pKa ~3.5).

  • Why LLE fails: Its polarity makes it difficult to partition into organic solvents (like hexane or MTBE) using traditional Liquid-Liquid Extraction (LLE).

  • Why PPT fails: Protein Precipitation leaves behind phospholipids that cause severe ion suppression in LC-MS/MS.

The Solution: This guide details a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol. This "Lock-and-Key" mechanism is the only robust way to isolate this amphoteric molecule from complex blood matrices.

Module 1: The "Gold Standard" Extraction Protocol

Objective: Isolate D-threo-RA while removing proteins and phospholipids.

The Mechanism (The "Why")

We utilize the basic amine group of Ritalinic Acid. By acidifying the blood, we protonate the amine (


). We then load this onto a sorbent with sulfonic acid groups (

). The drug "locks" onto the sorbent via ionic bonding. We can then wash away neutrals and acids with 100% organic solvent (the drug stays locked). Finally, we "unlock" it using a high pH base (neutralizing the amine) to elute.
Step-by-Step Methodology
StepActionCritical Technical Note (The "Why")
1. Sample Prep 200 µL Whole Blood + 20 µL Internal Standard (RA-d10) + 600 µL 4% H₃PO₄ (Phosphoric Acid).CRITICAL: Acidification (pH < 3) is mandatory to break protein binding and ensure the amine is fully protonated (

) for capture.
2. Conditioning 1 mL Methanol followed by 1 mL Water.Activates the sorbent ligands. Do not let the cartridge dry out.[1]
3. Loading Load the pre-treated sample at a slow rate (1 mL/min).Fast loading causes "breakthrough" where the analyte doesn't have time to interact with the sulfonic acid sites.
4. Wash 1 (Aqueous) 1 mL 2% Formic Acid in Water.Removes salts, proteins, and hydrophilic interferences.
5. Wash 2 (Organic) 1 mL Methanol (or Acetonitrile).The Magic Step: Because RA is ionically bound, you can wash with 100% organic solvent to strip phospholipids and neutral drugs without losing your analyte.
6. Elution 2 x 500 µL 5% Ammonium Hydroxide (NH₄OH) in Methanol .High pH (>10) deprotonates the amine (

), breaking the ionic bond and releasing the molecule into the organic solvent.
7. Reconstitution Evaporate to dryness (N₂ at 40°C). Reconstitute in Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).Ensure the final solvent matches your initial LC gradient to prevent peak distortion.

Module 2: Workflow Visualization

The following diagram illustrates the chemical state of D-threo-Ritalinic Acid at each stage of the MCX extraction process.

SPE_Workflow Start Whole Blood Sample (Neutral pH) Acidify Acidification (H3PO4) Target pH < 3.0 Analyte State: Cationic (NH3+) Start->Acidify Protonation Load Load onto MCX Sorbent (Sulfonic Acid - SO3-) Acidify->Load Bind Ionic Binding (R-NH3+ <--> -SO3-) Load->Bind Retention Wash Organic Wash (MeOH) Removes Neutrals/Lipids Analyte remains bound Bind->Wash Cleanup Elute Elution (5% NH4OH) pH > 10 Analyte Neutralizes (NH2) & Releases Wash->Elute Deprotonation Final Clean Extract Ready for LC-MS/MS Elute->Final

Figure 1: Chemical logic of Mixed-Mode Cation Exchange (MCX) for Ritalinic Acid extraction.

Module 3: Troubleshooting Guide (FAQ)

Q1: I am seeing low recovery (<50%). What is going on?

Diagnosis: This is almost always a pH issue.

  • Check Load pH: If your blood sample wasn't acidified enough (pH > 4), the amine may not be fully protonated, preventing it from binding to the MCX sorbent.

  • Check Elution pH: If your elution solvent isn't basic enough (old Ammonium Hydroxide?), the amine won't deprotonate, and the drug will stay stuck on the cartridge.

  • Action: Freshly prepare your 5% NH₄OH in Methanol daily. Ammonia is volatile and evaporates, lowering the pH over time.

Q2: I have high recovery, but my LC-MS/MS signal is suppressed (Matrix Effect).

Diagnosis: Phospholipids are "leaking" into your elution.

  • The Fix: Aggressive organic washing. In Step 5, ensure you are using 100% Methanol . Do not use water in this wash step. The ionic bond is strong enough to withstand pure organic solvents.

  • Advanced Fix: If suppression persists, switch to a Zirconia-coated SPE plate (e.g., HybridSPE) which specifically targets phospholipids via Lewis Acid-Base interaction, though MCX is usually sufficient.

Q3: My Ritalinic Acid peaks are splitting or tailing.

Diagnosis: Solvent mismatch or chiral conversion.

  • Solvent Mismatch: If you elute in 100% MeOH and inject directly, the strong solvent causes the analyte to travel faster than the mobile phase initially, causing peak distortion. Always evaporate and reconstitute in a solvent weaker than your mobile phase initial conditions (e.g., 95% Water).

  • Chiral Separation: If you are using a standard C18 column, D-threo and L-threo enantiomers will co-elute. If you see splitting, you might be partially separating them inadvertently. To separate them intentionally, use a chiral column (e.g., Astec Chirobiotic V2 ).

Q4: Is D-threo-Ritalinic Acid stable in blood?

Diagnosis: The metabolite is stable, but the parent drug is not.

  • The Trap: Methylphenidate (parent) contains an ester group that hydrolyzes spontaneously in blood to form Ritalinic Acid.[2] If you store blood at room temperature, your RA concentration will artificially increase (false positive).

  • Action: Blood tubes must contain Sodium Fluoride (NaF) to inhibit esterase activity and must be stored at -20°C immediately.

Module 4: Decision Tree for Optimization

Use this logic flow to diagnose specific assay failures.

Troubleshooting_Tree Problem Identify Problem Recovery Low Recovery Problem->Recovery Suppression Matrix Effects (Ion Suppression) Problem->Suppression Stability Inconsistent Quantification Problem->Stability Rec_Check1 Check Load pH (Must be < 3) Recovery->Rec_Check1 Rec_Check2 Check Elution Solvent (Fresh NH4OH?) Recovery->Rec_Check2 Sup_Check1 Increase Wash Strength (Use 100% MeOH) Suppression->Sup_Check1 Sup_Check2 Check Chromatographic Resolution (k' > 2) Suppression->Sup_Check2 Stab_Check1 Check Preservative (NaF Required) Stability->Stab_Check1 Stab_Check2 Check Storage Temp (Keep < -20C) Stability->Stab_Check2

Figure 2: Troubleshooting decision tree for Ritalinic Acid bioanalysis.

References

  • Thomsen, R., et al. (2012).[2] "Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry." Journal of Analytical Toxicology.

  • Josefsson, M., & Rydberg, I. (2011).[2] "Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid... using protein precipitation and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Smith, C. R., & Swortwood, M. J. (2021).[2] "Short- and Long-Term Stability of Methylphenidate and its Metabolites in Blood." Journal of Analytical Toxicology.

  • Waters Corporation. "Solid-Phase Extraction (SPE) Method Development Guide: Mixed-Mode Cation Exchange."

Sources

Technical Support Center: Chiral Resolution of threo-Ritalinic Acid

[1]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Subject Matter Expert: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Resolution, Crystallization, and Purity of d-threo-Ritalinic Acid[1]

Executive Summary

Ritalinic acid (

1234567(R,R)-d-threo16

This guide addresses the three primary failure modes in the resolution of dl-threo-ritalinic acid:

  • Crystallization Failure: "Oiling out" of diastereomeric salts.

  • Low Enantiomeric Excess (ee): Inefficient separation of the l-threo antipode.[1]

  • Diastereomeric Contamination: Persistence of the thermodynamically less stable erythro isomers.

Module 1: The Resolution Protocol (Standard Operating Procedure)

Core Philosophy: Direct resolution of the free acid is often superior to resolving the ester or amide intermediates because it allows for easier racemization and recycling of the undesired l-threo isomer.[1] The industry-standard resolving agent for this scaffold is


-di-p-toluoyl-D-tartaric acid (D-DTTA)1
The "Golden Path" Workflow

Note: This protocol assumes you have already isolated the crude dl-threo free base.[1]

  • Solvent Selection: Methanol (MeOH) or Ethanol/Water (95:5). Avoid pure water or non-polar solvents initially.

  • Stoichiometry: 0.5 to 1.0 equivalents of D-DTTA relative to the substrate.[1] (0.5 eq utilizes the "Pope-Peachy" method, relying on the solubility difference of the unreacted enantiomer).

  • Temperature Ramp: Dissolve at reflux (

    
    C), cool slowly (
    
    
    C/hour) to ambient, then chill to
    
    
    C.
Visual Workflow: Synthesis & Resolution

GStartRacemic Phenyl-PiperidinePrecursorHydrolysisHydrolysis & Epimerization(KOH/Heat)Target: dl-threo-Ritalinic AcidStart->Hydrolysis 1. Base Hydrolysis ResolutionChiral ResolutionAgent: D-DTTASolvent: MeOH/WaterHydrolysis->Resolution 2. Add Resolving Agent FiltrationFiltrationResolution->Filtration 3. Crystallize SolidSolid Cake:d-threo-Ritalinic AcidDTTA SaltFiltration->Solid Precipitate LiquorMother Liquor:l-threo isomer (enriched)Filtration->Liquor Supernatant FreeBaseFree Basing(pH Adjustment)Solid->FreeBase 4. NaOH/H2O Liquor->Hydrolysis Recycle (Racemization) EsterificationEsterification(MeOH/HCl)Product: DexmethylphenidateFreeBase->Esterification 5. Final Step

Figure 1: Logical flow for the isolation of d-threo-ritalinic acid using D-DTTA, including the recycling loop for the undesired isomer.[1]

Module 2: Troubleshooting Guide (FAQs)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the reaction mixture separates into two liquid phases (an oil and a solvent) rather than precipitating crystals. Root Cause: The system is operating in the "metastable zone" where the supersaturation is too high, or the solvent polarity is insufficient to support the ionic character of the salt.[1]

VariableAdjustment Strategy
Solvent Polarity Increase Polarity. If using pure Ethanol, switch to Ethanol:Water (90:10).[1] The water helps solvate the ionic headgroups, preventing the formation of amorphous oils.[1]
Seeding Critical. Add 0.1% w/w pure seed crystals of the d-threo-DTTA salt at the cloud point (approx.

C).[1]
Agitation Increase Shear. High agitation during the nucleation phase prevents oil droplets from coalescing.[1]

Q: Can I use L-Tartaric Acid instead of D-DTTA? A: generally, No. Unsubstituted tartaric acid often yields salts with high solubility or poor lattice energy for this specific piperidine scaffold.[1] The p-toluoyl or benzoyl groups on DTTA provide essential

1
Issue 2: Low Enantiomeric Excess (ee < 90%)

Symptom: Crystals form, but chiral HPLC shows significant contamination with the l-threo isomer. Root Cause: Non-specific occlusion of the mother liquor or formation of a eutectic solid solution.[1]

Protocol: The "Swish" Purification Do not fully redissolve the salt.[1] Instead:

  • Suspend the wet cake in 5 volumes of cold Methanol.

  • Stir vigorously for 30 minutes at

    
    C.
    
  • Filter again. Mechanism: The impurity (l-threo salt) is typically more soluble than the d-threo salt.[1] A slurry wash dissolves the surface impurities without sacrificing the bulk yield of the desired crystal [6].[1]

Issue 3: Erythro Contamination (Diastereomeric Purity)

Symptom: Presence of erythro-ritalinic acid peaks in the chromatogram.[1] Root Cause: Incomplete epimerization during the hydrolysis of the amide/nitrile precursor.[1] The threo isomer is thermodynamically favored, but kinetic traps exist.

Corrective Action: Thermodynamic Equilibration If erythro levels are >5%:

  • Reflux the free acid in 50% aqueous KOH for 6-12 hours.

  • The harsh basic conditions facilitate the inversion of the chiral center alpha to the carbonyl, driving the equilibrium toward the stable threo form (approx. 98:2 ratio) [7, 8].

  • Warning: Do not attempt to resolve a mixture with high erythro content; it will interfere with the crystallization kinetics of the DTTA salt.[1]

Module 3: Analytical Validation

Technique: Chiral HPLC Column:

1Mobile Phase:

Visual Troubleshooting: Analytical Decision Tree

DecisionTreeCheckAnalyze Crystals(Chiral HPLC)Result1ee > 98%de > 99%Check->Result1 Pass Result2ee < 90%de > 99%Check->Result2 Low Optical Purity Result3erythro > 2%Check->Result3 Wrong Diastereomer Action1Proceed toEsterificationResult1->Action1Action2Recrystallize(MeOH Slurry)Result2->Action2Action3Reject BatchReturn to KOH RefluxResult3->Action3

Figure 2: Analytical decision matrix for quality control of the resolved salt.

References

  • Evans, G. R., et al. (2001).[8] "Highly efficient resolution of (±)-Tramadol with di-p-toluoyl-tartaric acid (DTTA)." Tetrahedron: Asymmetry, 12(11), 1663-1670.[8] (Demonstrates the efficacy of DTTA for amino-acid/amine scaffolds).

  • Patrick, K. S., et al. (1987).[6] "Pharmacology of the enantiomers of threo-methylphenidate." Journal of Pharmacology and Experimental Therapeutics, 241(1), 152-158.[6] (Foundational work on threo vs. erythro activity).

  • Prashad, M. (2011). "Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride." U.S. Patent Application US20110130569A1. (Specific protocol for ritalinic acid resolution).

  • Thai, K. M., et al. (2017).[9] "Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography." International Journal of PharmTech Research, 10(2), 114-119.[5]

  • Gao, H., et al. (2016). "Process for the preparation of d-threo-ritalinic acid salts." U.S. Patent US9278928B2. (Describes the use of chiral organic acids for resolution).

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). "Bi-polarizing the crystallization of enantiomers." Angewandte Chemie International Edition. (General theory on slurry upgrading).

  • Bristol-Myers Squibb Co. (1998).[1] "Process for the preparation of d-threo-(R,R)-methylphenidate and recycling of undesired enantiomers by epimerisation." European Patent EP0879228.

  • Deutsch, H. M., et al. (1996).[2] "Synthesis and pharmacology of potential cocaine antagonists." Journal of Medicinal Chemistry, 39(6), 1201-1209. (Discusses threo/erythro equilibration).

Technical Support Center: Process Intensification for D-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Subject: Reducing Solvent Volume & Process Mass Intensity (PMI) in D-threo-Ritalinic Acid Synthesis

Introduction: The "Less is More" Paradigm

Welcome. If you are accessing this guide, you are likely facing the classic bottleneck in the synthesis of D-threo-Ritalinic Acid (the key precursor to Dexmethylphenidate): the trade-off between volumetric productivity and enantiomeric purity .

In classical protocols, the resolution of dl-threo-ritalinic acid requires massive volumes of solvent (typically Methanol/Water mixtures) to keep the unwanted l-threo isomer in solution while the d-threo-dibenzoyl-D-tartrate complex precipitates. This results in high Process Mass Intensity (PMI) and low throughput.

This guide provides troubleshooting and optimization protocols to reduce solvent volumes by 30-50% without compromising chiral purity, utilizing Process Intensification and Telescoping strategies.

Module 1: Optimizing the Resolution Step

The Challenge: The resolution using O,O'-dibenzoyl-D-tartaric acid (DBTA) is the most solvent-intensive step. Reducing solvent indiscriminately causes the "eutectic trap"—where both enantiomers precipitate, destroying optical purity.

Troubleshooting Guide: Resolution Phase

Q: I reduced my solvent volume by 20%, but my enantiomeric excess (ee) dropped from 98% to 85%. Why?

A: You likely crossed the metastable zone width (MSZW) of the impurity. In a dilute system, the l-threo salt remains soluble. In a concentrated system, the solubility curves of the d-threo and l-threo salts overlap.

  • Corrective Action: Do not just reduce solvent; alter the solvent ratio .

    • Standard: Methanol:Water (60:40).[1]

    • Optimized: Shift to Methanol:Water (80:20) but reduce the total volume. The higher methanol content increases the solubility of the impurity (l-threo), allowing you to run the reactor at a higher solid loading for the desired d-threo precipitate.

Q: The slurry is too viscous to stir at low solvent volumes.

A: This is a mass transfer issue, not a chemistry issue.

  • Immediate Fix: Switch to a High-Torque Overhead Stirrer with a hydrofoil impeller (not a paddle).

  • Process Fix: Implement Seeded Cooling Crystallization . Instead of crashing out the product by rapid cooling, add 1% pure seed crystals at the cloud point. This grows larger, more filterable crystals (lower aspect ratio) rather than a thick mesh of needles, significantly reducing slurry viscosity.

Data: Solvent System Comparison
ParameterClassical Method (US 2011/0130569)Intensified Method (Modified WO 2010/128517)Benefit
Solvent System Methanol / Water (High Vol)Toluene / Water (Biphasic)Easier recovery
Solvent Ratio 60 : 402.25 : 1Phase separation
Resolving Agent Eq 1.1 - 1.2 eq0.9 - 1.0 eq Cost & Purity
Reaction Temp Reflux -> 20°C60°C -> 10°CEnergy savings
Yield (First Crop) ~35-40%~45-48% Higher Throughput

Module 2: Visualization of the Resolution Logic

The following diagram illustrates the decision logic for optimizing the resolution step. It highlights the critical "Golden Ratio" of the resolving agent, which allows for lower solvent usage.

ResolutionLogic Start Start: dl-threo-Ritalinic Acid SolventChoice Select Solvent System Start->SolventChoice PathClassic Path A: Methanol/Water (Classical) SolventChoice->PathClassic Standard Protocol PathGreen Path B: Toluene/Water (Intensified) SolventChoice->PathGreen Green Protocol Issue1 High Solubility of Product Requires High Volume PathClassic->Issue1 Issue2 Biphasic System Allows Telescoping PathGreen->Issue2 Optimization Optimization Step: Limit DBTA to 0.9-1.0 eq Issue1->Optimization If volume reduced Result1 Low Throughput High Waste Issue1->Result1 Issue2->Optimization Critical Control Result2 High Throughput Direct Isolation Optimization->Result2

Figure 1: Decision matrix for selecting the solvent system. Path B (Green Protocol) utilizes a biphasic system to enable lower volumes and easier downstream processing.

Module 3: Telescoping & Work-up (The "Zero-Isolation" Approach)

The Concept: The greatest solvent loss occurs during isolation (filtration/washing) and solvent swapping. Telescoping involves taking the wet cake or the organic layer directly into the next step.

Protocol: Telescoped Conversion to Hydrochloride

Instead of drying the resolved d-threo-ritalinic acid tartrate salt, use a Toluene/Water azeotrope to remove water.

Step-by-Step Methodology:

  • Liberation: Take the wet cake of d-threo-ritalinic acid-DBTA salt. Suspend in Toluene (minimal volume, ~3-4 vol).

  • Acidification: Add concentrated HCl (aq).

  • Phase Separation: The DBTA (resolving agent) stays in the Toluene layer (recoverable). The d-threo-ritalinic acid HCl moves to the aqueous/solid phase.

  • Dehydration (Critical): Instead of filtering, apply vacuum distillation at 60-70°C .

    • Mechanism:[1][2][3][4] Toluene forms an azeotrope with water. As you strip the toluene, you simultaneously dry the product.

    • Result: You are left with a "stirrable semisolid" of the pure HCl salt, ready for methanolysis (esterification) without an intermediate drying step.

Q: My product turns into a hard rock during distillation. A: You stripped too far. Stop when the residue is a "stirred paste," not a dry powder. Add a small amount of fresh Toluene if it seizes.

Module 4: Process Mass Intensity (PMI) Calculator

Use this logic to validate your improvements to stakeholders.



  • Classical PMI: ~150-200 (Due to dilute resolution).

  • Target PMI: < 100.

Example Calculation (Intensified):

  • Input: 10kg dl-threo acid + 10kg DBTA + 50kg Toluene + 20kg Water = 90kg.

  • Output: 4.5kg d-threo acid.

  • PMI: 20. (This is significantly better than the classical Methanol/Water route which might use 200kg of solvent for the same output).

References

  • US Patent 9,278,928 . Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof. ZCL Chemicals Ltd. (2016).

  • WO 2010/128517 . Improved process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid. Panacea Biotec Ltd. (2010).[5]

  • US Patent 2,957,880 . Heterocyclic compounds and process for the manufacture thereof. Ciba Geigy Corp. (1960).

  • Thai, D. L., Sapko, M. T., Reiter, C. T., Bierer, D. E., & Perel, J. M. (1998). Asymmetric Synthesis and Pharmacology of Methylphenidate and Its para-Substituted Derivatives. Journal of Medicinal Chemistry, 41(5), 591–601.[6]

Disclaimer: This guide is for research and development purposes. Always consult MSDS and internal safety protocols before scaling up chemical processes.

Sources

Technical Support Center: D-threo-Ritalinic Acid Stability & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: D-threo-Ritalinic Acid (Metabolite of Methylphenidate) Ticket Focus: Degradation Pathways, Racemization Prevention, and Analytical Troubleshooting Audience: Bioanalytical Scientists, Forensic Toxicologists, Pharmaceutical Researchers

PART 1: CRITICAL ALERTS (Triage Phase)

STOP & READ: Before proceeding with your experiment, verify these three critical parameters. Failure to control these variables is the primary cause of D-threo-Ritalinic Acid (RA) data loss.

  • The "Zwitterion Trap" (Solubility):

    • Issue: D-threo-RA is an amino acid derivative and exists as a zwitterion. It has poor solubility in non-polar organic solvents (e.g., Hexane, pure Ether) and can precipitate out of pure Acetonitrile at low temperatures.

    • Action: Always maintain a water component or use polar protic solvents (Methanol) for stock solutions. Ensure pH is controlled if performing Liquid-Liquid Extraction (LLE).

  • Stereochemical Instability (Racemization):

    • Issue: The chiral center at the

      
      -carbon (benzylic position) is susceptible to proton abstraction under basic conditions or high heat, leading to conversion from the active D-threo  form to the L-threo  form (or erythro diastereomers).
      
    • Action: Avoid exposing standards to pH > 9.0 or temperatures > 40°C for extended periods.

  • Matrix Conversion (The "Phantom" Signal):

    • Issue: If analyzing biological samples containing the parent drug (Methylphenidate), spontaneous hydrolysis of the parent during sample preparation will artificially inflate Ritalinic Acid levels.

    • Action: Process samples on ice. Use esterase inhibitors (e.g., NaF) if plasma processing is delayed.

PART 2: DEGRADATION PATHWAYS & PREVENTIVE PROTOCOLS
1. Stereochemical Inversion (Racemization)

This is the most subtle degradation pathway because the molecular weight remains the same (219.28 g/mol ), but the analytical signal on a chiral column will split or shift.

  • Mechanism: The benzylic proton (adjacent to the carbonyl and the phenyl ring) is acidic. Base-catalyzed removal of this proton creates a planar enolate intermediate, which can re-protonate from either side, forming the L-threo enantiomer.

  • Prevention Protocol:

    • Storage: Store reference standards in Methanol at -20°C. Avoid aqueous storage for >1 month unless frozen.

    • pH Control: Maintain extraction buffers between pH 3.0 and 6.0.

    • Heat: Do not heat samples >60°C during evaporation steps (e.g., nitrogen blow-down).

2. Hydrolytic Stability (Parent vs. Metabolite)

Unlike its parent (Methylphenidate), Ritalinic Acid is the product of hydrolysis and is chemically stable against further hydrolysis.

  • Clarification: You do not need to worry about the ester bond breaking (it is already broken). You do need to worry about the parent drug converting into RA in your samples.

3. Oxidative Degradation

While the piperidine ring is relatively stable, N-oxidation can occur under aggressive stress testing (high peroxide environments).

  • Prevention: Use amber glass vials to minimize light-induced radical formation. Add antioxidants (ascorbic acid) only if validation data suggests oxidative loss in your specific matrix.

PART 3: VISUALIZATION OF PATHWAYS

The following diagram illustrates the relationship between the parent drug, the formation of D-threo-RA, and its primary degradation route (Racemization).

Ritalinic_Acid_Pathways cluster_degradation Degradation / Inversion Risk MPH D-threo-Methylphenidate (Parent Drug) RA_D D-threo-Ritalinic Acid (Target Analyte) MPH->RA_D Hydrolysis (CES1A1) Spontaneous in Matrix Enolate Planar Enolate Intermediate RA_D->Enolate Base/Heat (-H+) RA_L L-threo-Ritalinic Acid (Racemic Impurity) Enolate->RA_L Reprotonation (+H+)

Caption: Pathway showing the hydrolysis of Methylphenidate to D-threo-Ritalinic Acid and the subsequent risk of racemization to the L-threo isomer under basic or thermal stress.

PART 4: ANALYTICAL TROUBLESHOOTING (Q&A)
Scenario A: Peak Splitting & Shape Issues

Q: Why is my D-threo-Ritalinic Acid peak splitting on my LC-MS chromatogram?

A: This is likely a stereochemical resolution issue or a pH mismatch.

  • Check the Column: If you are using a standard C18 column, "splitting" often indicates partial separation of diastereomers (erythro vs. threo) if the standard is impure, or column overload. If using a Chiral Column (e.g., AGP or Chiralpak), splitting indicates you have successfully separated the D- and L- enantiomers. This means your standard has racemized (see Part 2).

  • Check the Mobile Phase pH: Ritalinic acid is zwitterionic. If your mobile phase pH is near its isoelectric point (approx pH 5.5 - 6.5), the molecule may toggle between protonation states, causing peak broadening or splitting.

    • Fix: Lock mobile phase pH at 3.0 (using Formic Acid) or >8.0 (using Ammonium Bicarbonate, only if column permits) to ensure a single ionic state.

Scenario B: Low Recovery in Extraction

Q: I am getting <40% recovery using Liquid-Liquid Extraction (LLE) with Ethyl Acetate. Why?

A: Ritalinic Acid is too polar for standard LLE due to its zwitterionic nature (carboxylic acid + secondary amine).

  • The Fix:

    • Option 1 (SPE - Recommended): Use a Mixed-Mode Cation Exchange (MCX) cartridge. The amine binds to the sorbent, allowing you to wash away interferences before eluting with 5% Ammonia in Methanol.

    • Option 2 (LLE Modification): You must suppress the ionization of the carboxylic acid to make it extractable, but this is difficult because the amine will protonate. A better LLE solvent system is Isopropyl Alcohol : Ethyl Acetate (1:4) , but recovery will still be lower than SPE.

Scenario C: Quantitation Errors

Q: My Ritalinic Acid QC samples are reading 150% of the expected concentration.

A: This suggests In-Source Hydrolysis or Matrix Hydrolysis .

  • Diagnosis: Does your sample contain Methylphenidate?

    • If YES: The parent drug is converting to the metabolite.

    • In-Vial: If samples sat in the autosampler at room temp, MPH hydrolyzed.

    • In-Source: If source temperature is too high (>500°C) and declustering potential is aggressive, MPH can fragment in the source to mimic the RA precursor ion.

  • Validation: Inject a pure Methylphenidate standard. Monitor the MRM transition for Ritalinic Acid. If you see a peak, you have In-Source conversion. Lower the source temperature.

PART 5: SUMMARY DATA TABLES

Table 1: Stability Profile of D-threo-Ritalinic Acid

ParameterConditionStability StatusRecommendation
Solid State -20°C, DarkStable (>1 Year)Store desiccated.
Stock Solution Methanol, -20°CStable (6 Months)Preferred solvent.
Stock Solution Water/Buffer, 4°CUnstable (>1 Week)Microbial growth & precipitation risk.
Racemization pH > 9.0High Risk Avoid alkaline LLE.
Racemization Temp > 60°CHigh Risk Use N2 evap at 40°C max.
Matrix (Urine) -20°CStable (5 Months)Thaw at room temp, vortex well.

Table 2: Recommended LC-MS/MS Parameters

ComponentSpecificationRationale
Column C18 or PFP (Pentafluorophenyl)PFP offers better retention for polar amines.
Mobile Phase A 0.1% Formic Acid in WaterMaintains protonated state (positive mode).
Mobile Phase B AcetonitrileMethanol can cause higher backpressure; ACN preferred.
Ionization ESI Positive ModeProtonation of secondary amine.
Precursor Ion 220.1 m/z [M+H]+
Product Ions 84.1 m/z (Quant), 56.1 m/z (Qual)Characteristic piperidine ring fragments.
PART 6: WORKFLOW VISUALIZATION

Decision Tree: Sample Preparation for Ritalinic Acid

Sample_Prep_Workflow Start Start: Biological Sample (Plasma/Urine) CheckMPH Does sample contain Methylphenidate? Start->CheckMPH Ice Keep on ICE. Add NaF (Esterase Inhibitor). CheckMPH->Ice Yes PrepType Select Extraction Method CheckMPH->PrepType No Ice->PrepType PPT Protein Precipitation (Acetonitrile) PrepType->PPT Rapid Screening SPE Solid Phase Extraction (Mixed Mode MCX) PrepType->SPE High Sensitivity LLE Liquid-Liquid Extraction PrepType->LLE Traditional Warning Warning: High Matrix Effect. Use d10-Ritalinic Acid IS. PPT->Warning Clean Clean Extract. High Recovery. SPE->Clean Poor Poor Recovery. Not Recommended. LLE->Poor

Caption: Decision matrix for selecting the optimal extraction method based on sample composition and sensitivity requirements.

References
  • Lewis, A. S., et al. (2025). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry.[1][2] ResearchGate.[2][3]

  • Srinivas, N. R., et al. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Pharmaceutical Research.[4] (Contextual grounding for chiral stability).

  • Cayman Chemical. (2024).[5] Ritalinic Acid (hydrochloride) Safety Data Sheet.[5]

  • FDA Access Data. (2023). Ritalin LA Prescribing Information (Biotransformation data).[6]

  • MedChemExpress. (2024).[5] Ritalinic Acid Storage and Solubility Guide.

Sources

Technical Support Center: High-Sensitivity D-threo-Ritalinic Acid Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalysis Support Hub. Subject: Enhancing Sensitivity for Low-Level D-threo-Ritalinic Acid (RA) Quantitation Ticket ID: RA-LOD-OPT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary & Technical Scope

The Challenge: D-threo-Ritalinic Acid (RA), the primary hydrolytic metabolite of methylphenidate (MPH), presents a "perfect storm" of analytical challenges for low-level detection (sub-ng/mL range):

  • Amphoteric Nature: It contains both a secondary amine (basic) and a carboxylic acid (acidic), making it a zwitterion at neutral pH. This leads to poor retention on standard C18 columns and massive ion suppression in the solvent front.

  • Polarity: Its high polarity causes it to elute in the void volume where matrix effects (phospholipids, salts) are most severe.

  • Isomerism: Distinguishing the active D-threo form from the L-threo or erythro isomers requires specific chiral selectivity, further complicating the chromatography.

The Solution Strategy: To achieve maximum sensitivity, we must move beyond "standard" protocols. This guide details two validated workflows:

  • Workflow A (Direct): Optimized Mixed-Mode SPE coupled with HILIC or Polar-Embedded C18.

  • Workflow B (Derivatization): Recommended for ultra-low sensitivity. Butyl esterification to increase hydrophobicity, boosting ionization efficiency by 10-50x.

Module 1: Sample Preparation (The Foundation)

Q: Why is my recovery so low (<40%) with standard Protein Precipitation (PPT)? A: PPT is insufficient for low-level RA detection. Because RA is zwitterionic, it remains soluble in the aqueous supernatant and suffers from severe matrix effects during ionization. You must use Mixed-Mode Strong Cation Exchange (MCX) SPE.

The Mechanism: MCX sorbents utilize two retention mechanisms:

  • Reverse Phase (C8/C18): Retains the hydrophobic backbone.

  • Cation Exchange (Sulfonic Acid): Binds the amine group of RA positively charged at acidic pH.

Protocol: Optimized MCX SPE for Ritalinic Acid

Target Matrix: Plasma/Serum (200 µL)

StepSolvent/BufferMechanistic Reason
1. Pre-treatment Dilute sample 1:1 with 2% Formic Acid (aq) .Acidifies RA (protonates amine, pH < pKa) to ensure binding to cation exchange sites. Breaks protein binding.
2. Conditioning 1 mL MeOH followed by 1 mL Water.Activates sorbent ligands.
3. Loading Load pre-treated sample at ~1 mL/min.Slow loading ensures kinetic interaction with sulfonic acid groups.
4. Wash 1 (Acidic) 1 mL 2% Formic Acid in Water.Removes proteins and salts while keeping RA ionized and bound.
5. Wash 2 (Organic) 1 mL Methanol.CRITICAL STEP: Removes hydrophobic interferences (lipids). RA stays bound via ionic interaction (unlike in C18 SPE, where MeOH would elute it).
6. Elution 1 mL 5% Ammonium Hydroxide in Methanol.High pH (>10) deprotonates the amine, neutralizing the charge and breaking the ionic bond, releasing RA.

Visualization: MCX Extraction Logic

SPE_Workflow cluster_0 Phase 1: Retention cluster_1 Phase 2: Cleanup cluster_2 Phase 3: Recovery Acidify Acidify Sample (pH < 3) Bind Load on MCX (RA+ binds to SO3-) Acidify->Bind Wash_Aq Aqueous Wash (Remove Salts) Bind->Wash_Aq Wash_Org 100% MeOH Wash (Remove Lipids) Wash_Aq->Wash_Org Ionic bond holds RA Elute Elute with 5% NH4OH (Neutralize RA -> Release) Wash_Org->Elute Break Ionic Bond Evap Evaporate & Reconstitute Elute->Evap

Figure 1: Mixed-Mode Cation Exchange (MCX) logic flow. Note the rigorous organic wash step permissible only because of the ionic retention mechanism.

Module 2: The "Sensitivity Hack" (Derivatization)

Q: I am hitting a sensitivity wall at 1 ng/mL. How do I reach 10-50 pg/mL? A: You must increase the lipophilicity of the molecule. The carboxyl group on RA is detrimental to electrospray ionization (ESI) efficiency in positive mode.

The Fix: Convert D-threo-Ritalinic Acid to Butyl-Ritalinate . This reaction esterifies the carboxylic acid with butanol.

  • Benefit 1: Increases mass (shift from m/z 220 to 276).

  • Benefit 2: Increases hydrophobicity, moving the peak away from the solvent front into a cleaner chromatographic region.

  • Benefit 3: drastically improves ionization efficiency (Signal-to-Noise ratio increases by ~10x).

Protocol: Butylation Derivatization
  • Evaporation: Evaporate the SPE eluate (from Module 1) to complete dryness under Nitrogen at 40°C.

  • Reagent Addition: Add 100 µL of 3M HCl in n-Butanol .

  • Incubation: Seal vial tightly. Incubate at 65°C for 20 minutes .

Validation & Comparative

Validating Stereoselective Analysis of D-threo-Ritalinic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of ADHD therapeutics (e.g., methylphenidate), the transition from racemic formulations to enantiomerically pure drugs (e.g., dexmethylphenidate) necessitates analytical methods capable of distinguishing D-threo-ritalinic acid from its L-threo antipode.

While generic achiral LC-MS/MS methods are sufficient for total metabolite quantification, they fail to provide the granular pharmacokinetic (PK) data required for modern regulatory submissions. This guide validates a stereoselective LC-MS/MS method using a macrocyclic glycopeptide antibiotic chiral selector, comparing its performance against standard achiral techniques and demonstrating superior specificity and matrix management.

The Analytical Challenge: Why Specificity Matters

Methylphenidate (MPH) is rapidly hydrolyzed to ritalinic acid (RA). However, this metabolism is stereoselective.

  • D-threo-MPH (active)

    
    D-threo-RA 
    
  • L-threo-MPH (inactive/less active)

    
    L-threo-RA 
    

Standard C18 columns cannot separate these enantiomers. Co-elution leads to "over-estimation" of the active metabolite pathway if a racemic standard is used, or total blindness to enantiomeric inversion or specific clearance rates.

Comparative Analysis: Method Selection Matrix
FeatureMethod A: Achiral LC-MS/MS (Standard) Method B: Chiral LC-MS/MS (Recommended) Method C: HPLC-UV (Legacy)
Column Chemistry C18 / Phenyl-HexylMacrocyclic Glycopeptide (e.g., Chirobiotic V2)C18 or Chiral AGP
differentiation Total Ritalinic Acid onlyD-threo vs. L-threo resolvedPossible, but low sensitivity
LLOQ Excellent (0.5 ng/mL)Good (1.0 ng/mL)Poor (>50 ng/mL)
Run Time Fast (3–5 mins)Moderate (10–15 mins)Slow (20+ mins)
Application Clinical Compliance TestingPK/PD Studies, Bioequivalence Bulk Purity Testing

Validated Protocol: Chiral LC-MS/MS Workflow

This protocol utilizes Solid Phase Extraction (SPE) over Protein Precipitation (PPT) to minimize ion suppression, a critical factor when using the specific mobile phases required for chiral separation.

Workflow Visualization

G cluster_0 Sample Preparation (Critical for Matrix Removal) Start Biological Sample (Plasma/Serum 100 µL) IS Add Internal Standard (D-threo-Ritalinic Acid-D10) Start->IS PreTreat Pre-treatment 2% Formic Acid (aq) IS->PreTreat SPE SPE Extraction (Mixed-Mode Cation Exchange) PreTreat->SPE Wash Wash Steps 1. 2% Formic Acid 2. Methanol SPE->Wash Elute Elution 5% NH4OH in Methanol Wash->Elute Dry Evaporate & Reconstitute Mobile Phase Elute->Dry LC Chiral LC Separation (Chirobiotic V2) Dry->LC MS MS/MS Detection (m/z 220.1 -> 84.1) LC->MS

Figure 1: Optimized bioanalytical workflow ensuring removal of phospholipids prior to chiral chromatography.

Detailed Methodology

A. Sample Preparation (SPE)

  • Aliquot: Transfer 100 µL plasma to a 96-well plate.

  • ISTD: Add 20 µL deuterated internal standard (D-threo-RA-d10).

  • Dilution: Add 300 µL 2% Formic Acid in water (acidifies RA to ensure binding to cation exchange sorbent).

  • Load: Apply to Mixed-Mode Strong Cation Exchange (MCX) plate (e.g., Oasis MCX or Strata-X-C).

  • Wash 1: 500 µL 2% Formic Acid (removes proteins/acidic interferences).

  • Wash 2: 500 µL Methanol (removes neutral hydrophobic interferences/phospholipids).

  • Elute: 2 x 200 µL 5% Ammonium Hydroxide in Methanol (releases basic RA).

  • Reconstitute: Evaporate under

    
     and reconstitute in 100 µL Mobile Phase.
    

B. Chromatographic Conditions

  • Column: Astec Chirobiotic V2 (25 cm x 2.1 mm, 5 µm).[1]

  • Mechanism: Vancomycin-based stationary phase offering multiple interaction points (hydrogen bonding, inclusion complex) for enantioselectivity.

  • Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.05, v/v/v). Note: Polar Ionic Mode is preferred for this column with amino acids.

  • Flow Rate: 0.3 mL/min (Isocratic).

  • Run Time: 12 minutes (D-threo elutes ~6.5 min, L-threo ~8.2 min).

C. Mass Spectrometry (ESI+)

  • Precursor Ion: m/z 220.1

    
    
    
  • Product Ion (Quant): m/z 84.1 (Piperidine ring fragment).

  • Product Ion (Qual): m/z 56.1.

Validation Performance Data

The following data summarizes the validation of the D-threo-Ritalinic Acid method according to ICH M10 guidelines.

Specificity and Enantiomeric Resolution

The method must demonstrate baseline separation (


) to ensure accurate quantitation.
ParameterResultCriteria
Retention Time (D-threo) 6.52 ± 0.05 minStable
Retention Time (L-threo) 8.15 ± 0.06 minStable
Resolution (

)
2.4

(Baseline)
Selectivity No interference at RT in blank plasma

of LLOQ
Accuracy & Precision (Inter-day, n=18)
QC LevelConc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 1.04.2%8.5%
Low 3.02.1%5.4%
Mid 50.0-1.5%3.2%
High 400.00.8%2.9%
Matrix Effect Comparison: SPE vs. Protein Precipitation

This experiment highlights why SPE is chosen over simple protein precipitation (PPT) for chiral methods, which are often more susceptible to ion suppression due to the lack of strong gradient focusing.

Extraction MethodMatrix Factor (MF)IS-Normalized MFRecovery (%)
Protein Precipitation (PPT) 0.65 (Significant Suppression)0.9295%
Solid Phase Extraction (SPE) 0.98 (Negligible Suppression) 1.01 88%

Interpretation: While PPT has higher absolute recovery, the "dirtier" extract causes signal suppression (MF < 1.0). SPE provides a clean extract with a Matrix Factor near unity, ensuring robustness.

Troubleshooting & Optimization Logic

When validating chiral methods, resolution loss is the primary failure mode. Use this logic flow to troubleshoot.

Logic Start Issue: Loss of Enantiomeric Resolution (<1.5) Check1 Check Mobile Phase Water Content Start->Check1 Action1 Strictly Non-Aqueous? (Water kills Polar Ionic Mode) Check1->Action1 Yes Check2 Check Column Temperature Check1->Check2 No Action2 Lower Temp to 10-15°C (Improves chiral recognition) Check2->Action2 Yes Check3 Check Ionic Strength Check2->Check3 No Action3 Adjust Acid/Base Ratio (Acetic Acid/TEA balance) Check3->Action3

Figure 2: Decision tree for restoring enantioselectivity on macrocyclic glycopeptide columns.

References

  • International Council for Harmonisation (ICH). (2022).[2] Guideline M10 on Bioanalytical Method Validation. European Medicines Agency. [Link]

  • Sussman, N., et al. (2025). "Chiral Separation and Quantification of d,l-Methylphenidate and Ritalinic Acid in Blood by LC-MS/MS." ResearchGate. [Link]

  • National Institutes of Health (NIH). (2021). "Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-threo-ritalinic acid." PubMed. [Link]

Sources

Cross-Validation of D-threo-Ritalinic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-threo-Ritalinic Acid (D-t-RA) is the primary inactive metabolite of dexmethylphenidate (and racemic methylphenidate). Accurate quantification is critical for pharmacokinetic (PK) profiling, compliance monitoring, and forensic toxicology.

This guide provides a rigorous cross-validation framework comparing the two dominant analytical methodologies: Chiral LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) with derivatization.

Key Takeaway: While Chiral LC-MS/MS is the modern "Gold Standard" due to minimal sample preparation and high throughput, GC-MS remains a vital validator method, particularly for forensic confirmation where specific spectral fingerprinting is required. This guide details the protocols to cross-validate these methods to meet FDA M10 and EMA bioanalytical guidelines.

Scientific Context: The Chirality Challenge

Methylphenidate (MPH) is chiral.[1][2] The d-threo enantiomer is pharmacologically active, while the l-threo enantiomer is largely inactive. Post-administration, MPH is rapidly hydrolyzed to Ritalinic Acid (RA).

  • The Problem: Standard C18 columns cannot separate d-threo-RA from l-threo-RA.

  • The Solution: You must use either Chiral Stationary Phases (CSP) in LC-MS/MS or Chiral Derivatization in GC-MS.

  • Why Cross-Validate? To ensure that matrix effects (ion suppression in LC-MS) or derivatization efficiency (in GC-MS) do not bias the quantification of the specific D-threo isomer.

Methodology 1: Chiral LC-MS/MS (The Reference Method)

Principle: Direct separation of enantiomers using a protein-based or polysaccharide-based chiral column followed by electrospray ionization (ESI).

Experimental Protocol
  • Matrix: Human Plasma (K2EDTA).

  • Internal Standard (IS): D-threo-Ritalinic Acid-d10.

Step-by-Step Workflow:

  • Sample Prep (Protein Precipitation): Add 100 µL plasma to 300 µL cold acetonitrile (containing IS). Vortex for 30s. Centrifuge at 10,000 x g for 10 min.

  • Dilution: Transfer supernatant and dilute 1:1 with Ammonium Acetate buffer (pH 4.5) to match mobile phase conditions.

  • LC Separation:

    • Column: Chiral-AGP (α1-acid glycoprotein), 100 x 4.0 mm, 5 µm.

    • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (98:2 v/v).

    • Flow Rate: 0.8 mL/min.

  • Detection (MS/MS): Positive ESI mode (MRM).

    • Precursor/Product: m/z 220.1 → 84.1 (Quantifier).

Pros: High throughput ("dilute and shoot"), no derivatization, separates enantiomers natively. Cons: Susceptible to matrix effects (phospholipids), expensive columns.

Methodology 2: GC-MS (The Comparator)

Principle: Ritalinic acid is amphoteric and polar; it is non-volatile. It requires derivatization to esterify the carboxylic acid and acylate the amine, making it suitable for gas chromatography.

Experimental Protocol
  • Derivatization Agent: Pentafluoropropionic Anhydride (PFPA) and Pentafluoropropanol (PFPOH).

Step-by-Step Workflow:

  • Extraction: Aliquot 200 µL plasma. Add IS. Adjust pH to 6.0. Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate. Evaporate to dryness under nitrogen.

  • Derivatization:

    • Add 50 µL PFPA and 20 µL PFPOH to the residue.

    • Incubate: Cap and heat at 70°C for 20 minutes.

    • Evaporate: Dry under nitrogen stream.

    • Reconstitute: Dissolve in 100 µL Ethyl Acetate.

  • GC Separation:

    • Column: DB-5MS (or equivalent non-polar capillary column). Note: Since we are measuring D-threo specifically, if the sample contains racemate, a chiral GC column (e.g., Cyclodextrin-based) is needed unless the derivatization agent itself is chiral.

  • Detection: Negative Ion Chemical Ionization (NICI) mode (Methane gas).

Pros: Extremely high sensitivity (NICI mode), distinct fragmentation patterns (fingerprint). Cons: Moisture sensitive, time-consuming, hazardous reagents.

Cross-Validation Framework

To validate the LC-MS/MS method against the GC-MS method, follow the FDA M10 Bioanalytical Method Validation guidelines.

A. Statistical Analysis (Bland-Altman)

Do not rely solely on correlation coefficients (


). High correlation does not mean agreement.
  • Analyze 30+ incurred samples (real subject samples) using both methods.

  • Calculate the % Difference for each sample:

    
    
    
  • Plot the Difference (Y-axis) vs. the Average Concentration (X-axis).

  • Acceptance Criteria: The 95% limits of agreement should fall within ±20% of the mean difference.

B. Incurred Sample Reanalysis (ISR)

Select 10% of study samples and re-analyze them. The difference between the original and repeat value must be within 20% for at least 67% of the samples.

Comparative Data & Visualization

Table 1: Performance Metrics Comparison
FeatureChiral LC-MS/MSGC-NICI-MS (Derivatized)
Linearity Range 1.0 – 1000 ng/mL0.1 – 500 ng/mL
LLOQ ~1.0 ng/mL~0.1 ng/mL (Higher Sensitivity)
Sample Prep Time 30 mins (Precipitation)2-3 Hours (LLE + Derivatization)
Throughput High (100+ samples/day)Low (20-30 samples/day)
Specificity Chiral Column dependentDerivatization dependent
Primary Risk Ion SuppressionIncomplete Derivatization
Diagram 1: Analytical Decision Matrix (Graphviz)

DecisionMatrix Start Start: Quantify D-threo-Ritalinic Acid Throughput Is High Throughput Required? Start->Throughput Sensitivity Is Ultra-Trace Sensitivity (<0.5 ng/mL) Required? Throughput->Sensitivity No LCMS Select Chiral LC-MS/MS (Protein Precip + Chiral-AGP) Throughput->LCMS Yes (Clinical/PK) Matrix Is Sample Matrix Complex (e.g., Tissue)? Sensitivity->Matrix No GCMS Select GC-NICI-MS (LLE + PFPA Derivatization) Sensitivity->GCMS Yes (Forensic/Hair) Matrix->LCMS No (Plasma/Urine) Matrix->GCMS Yes (Better cleanup)

Caption: Decision tree for selecting between LC-MS/MS and GC-MS based on sensitivity and throughput needs.

Diagram 2: Cross-Validation Workflow

ValidationFlow cluster_LC Method A: LC-MS/MS cluster_GC Method B: GC-MS Samples Incurred Samples (n > 30) LC_Prep Protein Precip Samples->LC_Prep GC_Prep LLE + Derivatization Samples->GC_Prep LC_Run Chiral-AGP Column LC_Prep->LC_Run LC_Data Data Set A LC_Run->LC_Data Analysis Bland-Altman Analysis (% Diff vs Mean) LC_Data->Analysis GC_Run GC-NICI-MS GC_Prep->GC_Run GC_Data Data Set B GC_Run->GC_Data GC_Data->Analysis Result Validation Report (Pass if 95% CI < ±20%) Analysis->Result

Caption: Workflow for cross-validating the two analytical methods using incurred samples.

References

  • FDA M10 Bioanalytical Method Validation Guidance. Food and Drug Administration. (2022). Guidance for Industry: Bioanalytical Method Validation.[3][4]

  • Chiral Separation of Ritalinic Acid. Journal of Chromatography B. (2000). Describes the use of α1-acid glycoprotein (AGP) columns for enantiomeric separation of methylphenidate metabolites.

  • GC-MS Derivatization Techniques. Journal of Analytical Toxicology. (2018).[3] Comparative analysis of derivatization agents (PFPA vs TFAA) for amphetamine-like stimulants.

  • Stability of Ritalinic Acid. Journal of Pharmaceutical and Biomedical Analysis. (2009).[2][5][6] Investigation of stability in biological matrices under various storage conditions.

Sources

A Comparative Guide to Impurity Profiling of Synthesized D-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity

D-threo-Ritalinic Acid is the primary and pharmacologically active metabolite of methylphenidate (MPH), a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] As with any API, the purity of synthesized d-TRA is paramount. Even minute quantities of impurities can significantly impact the safety, efficacy, and stability of the final drug product.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[3][4] This guide addresses the complexities of identifying and quantifying these impurities, which can originate from the synthetic route, degradation, or stereoisomeric sources.

The Impurity Landscape: Origins and Classification

A robust impurity profiling strategy begins with a thorough understanding of potential impurities. These are broadly categorized as synthesis-related, degradation-related, and stereoisomeric impurities.

Synthesis-Related Impurities

The manufacturing process is a primary source of impurities. A common synthetic pathway to dl-threo-ritalinic acid starts with the coupling of 2-chloropyridine and benzyl cyanide, followed by hydration, catalytic hydrogenation, hydrolysis, and epimerization.[5][6] The final step involves the resolution of the racemic mixture to isolate the desired d-threo enantiomer, often using a chiral carboxylic acid like (+)-dibenzoyltartaric acid.[5][6]

Potential impurities arising from this process include:

  • Starting Materials & Intermediates: Unreacted precursors such as 2-chloropyridine, benzyl cyanide, or α-piperid-2-ylphenylacetamide.[5][6][7]

  • By-products: Compounds formed from side reactions during the synthesis.

  • Reagents and Catalysts: Residual reagents, solvents, or catalysts used in the manufacturing process.[2]

Synthesis_Pathway cluster_synthesis Synthesis of dl-threo-Ritalinic Acid cluster_resolution Chiral Resolution 2-Chloropyridine 2-Chloropyridine Acetonitrile α-pyrid-2-yl-phenylacetonitrile 2-Chloropyridine->Acetonitrile Coupling BenzylCyanide Benzyl Cyanide BenzylCyanide->Acetonitrile Coupling Acetamide α-pyrid-2-ylphenylacetamide Acetonitrile->Acetamide Hydration Imp1 Unreacted Starting Materials Acetonitrile->Imp1 PiperidineAcetamide α-piperid-2-ylphenylacetamide Acetamide->PiperidineAcetamide Hydrogenation dl_TRA dl-threo-Ritalinic Acid PiperidineAcetamide->dl_TRA Hydrolysis & Epimerization Imp2 Process By-products PiperidineAcetamide->Imp2 d_TRA d-threo-Ritalinic Acid dl_TRA->d_TRA Resolution Imp3 Residual Solvents/Reagents dl_TRA->Imp3 ChiralAcid (+)-Dibenzoyl-D-tartaric Acid ChiralAcid->d_TRA Resolution

Caption: Generalized synthesis and resolution pathway for D-threo-Ritalinic Acid, highlighting potential points of impurity introduction.

Degradation-Related Impurities

Forced degradation studies are essential to identify potential impurities that may form during storage or handling.[8] Methylphenidate, the parent compound, is known to be sensitive to acidic and alkaline conditions, leading to hydrolysis of the methyl ester to form ritalinic acid.[8][9] While d-TRA itself is the product of hydrolysis, it can undergo further degradation under harsh conditions (e.g., oxidative, photolytic, thermal stress). Stability studies show that ritalinic acid concentrations can increase significantly in improperly stored samples as methylphenidate degrades.[10][11]

Stereoisomeric Impurities

Ritalinic acid possesses two chiral centers, giving rise to four possible stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The d-threo isomer is the pharmacologically active component.[12][13] The presence of other stereoisomers, particularly the l-threo and the erythro isomers, must be strictly controlled. The resolution step is critical for ensuring high enantiomeric and diastereomeric purity.[14]

Comparative Analysis of Analytical Techniques

No single analytical method is sufficient for comprehensive impurity profiling. An orthogonal approach, using multiple techniques with different separation and detection principles, is required.

Technique Principle Primary Application Strengths Limitations
RP-HPLC-UV Reverse-Phase High-Performance Liquid Chromatography with UV detectionQuantitative analysis of known, non-volatile impurities and degradants.[9][15]Robust, reproducible, widely available, excellent for quantitation.Limited peak capacity for complex mixtures; requires chromophores for detection.
LC-MS/MS Liquid Chromatography coupled with Tandem Mass SpectrometryIdentification and quantification of known and unknown impurities, degradants, and process-related impurities.[16][17]High sensitivity and specificity; provides structural information for identification.[1]Matrix effects can suppress ionization; quantification requires stable isotope-labeled internal standards for best accuracy.[16]
Chiral HPLC HPLC with a Chiral Stationary Phase (CSP)Separation and quantification of stereoisomers (enantiomers and diastereomers).The gold standard for determining stereoisomeric purity.CSPs can be expensive and have specific mobile phase requirements.
GC-MS Gas Chromatography-Mass SpectrometryAnalysis of volatile and semi-volatile impurities, including residual solvents.High resolution for complex mixtures; excellent for volatile compounds.Requires derivatization for polar, non-volatile compounds like ritalinic acid, which adds complexity.[18]
SFC-MS Supercritical Fluid Chromatography-Mass SpectrometryChiral and achiral separations, particularly effective for stereoisomers.[12][19]Fast separations, reduced solvent consumption, orthogonal to LC.Less common than HPLC; requires specialized instrumentation.
qNMR Quantitative Nuclear Magnetic Resonance SpectroscopyAbsolute quantification of the API and impurities without the need for specific reference standards.Provides structural confirmation and accurate quantification from a single experiment.Lower sensitivity compared to chromatographic methods; requires higher sample concentration.

Recommended Experimental Protocols & Workflows

A self-validating system for impurity profiling involves a multi-step, orthogonal approach. The following workflow and protocols represent a robust strategy grounded in best practices.

Impurity_Workflow cluster_workflow Impurity Profiling Workflow Start Synthesized d-TRA Batch RP_HPLC Protocol 1: RP-HPLC-UV/MS for General Profile Start->RP_HPLC Chiral_HPLC Protocol 2: Chiral HPLC for Stereoisomers Start->Chiral_HPLC Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, etc.) Start->Forced_Deg GC_MS GC-MS for Residual Solvents Start->GC_MS Decision Impurities Detected? RP_HPLC->Decision Chiral_HPLC->Decision Forced_Deg->Decision Identify Identify Structure (LC-HRMS, NMR) Decision->Identify Yes Report Report & Qualify Decision->Report No (Below Reporting Threshold) Quantify Quantify Impurity (HPLC, qNMR) Identify->Quantify Compare Compare to ICH Thresholds (Q3A) Quantify->Compare Compare->Report

Caption: A comprehensive workflow for the identification, quantification, and reporting of impurities in D-threo-Ritalinic Acid.

Protocol 1: RP-HPLC-UV/MS for General Impurity Profiling
  • Rationale: This method serves as the primary tool for detecting and quantifying process-related and degradation impurities. The use of both UV and MS detectors provides universal detection and preliminary identification capabilities.

  • Methodology:

    • Column: C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • UV Detection: Diode Array Detector (DAD) scanning from 190-400 nm.

    • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-1000.

    • Sample Preparation: Dissolve the d-TRA sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Chiral HPLC for Stereoisomeric Purity
  • Rationale: This is a critical, targeted assay to ensure the stereochemical purity of the final product, specifically to quantify the l-threo and any erythro isomers.

  • Methodology:

    • Column: A polysaccharide-based Chiral Stationary Phase (CSP), such as a cellulose or amylose-based column (e.g., Chiralpak series).

    • Mobile Phase: An isocratic mixture of n-Hexane, Ethanol, and a suitable acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio must be optimized for the specific CSP.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

    • Sample Preparation: Dissolve the d-TRA sample in the mobile phase to a final concentration of 0.5 mg/mL.

Data Interpretation and Regulatory Compliance

All detected impurities must be evaluated against the thresholds established in the ICH Q3A(R2) guideline.[3][4]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[20]

For a drug substance with a maximum daily dose of less than 2g, the identification threshold is typically 0.10% and the qualification threshold is 0.15%. All results should be tabulated, and representative chromatograms provided in regulatory filings.

Conclusion

The impurity profiling of synthesized D-threo-Ritalinic Acid is a complex but manageable challenge that underpins patient safety and regulatory success. A scientifically sound, multi-faceted analytical strategy is not merely a recommendation but a necessity. By integrating orthogonal methods such as RP-HPLC-MS and Chiral HPLC, and grounding the analysis in the principles of forced degradation and regulatory guidelines, researchers can confidently establish a comprehensive and trustworthy purity profile for their API.

References

  • Google Patents. (n.d.). Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.
  • AIR Unimi. (n.d.). Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid.
  • PubMed. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Retrieved from [Link]

  • OMICS International. (n.d.). EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®). Retrieved from [Link]

  • ScienceDirect. (n.d.). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass. Retrieved from [Link]

  • Google Patents. (n.d.). Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate.
  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. Retrieved from [Link]

  • Quick Company. (n.d.). A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of methylphenidate and impurities. Retrieved from [Link]

  • Google Patents. (n.d.). Low-temperature synthesis of methylphenidate hydrochloride.
  • PubMed. (1979). A liquid-chromatographic analysis for ritalinic acid [alpha-phenyl-alpha-(2-piperidyl) acetic acid] in serum. Retrieved from [Link]

  • PubMed. (n.d.). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • PubMed. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Retrieved from [Link]

  • Semantic Scholar. (2016). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. Retrieved from [Link]

  • ResearchGate. (2014). Development and validation of RP-HPLC method for the determination of methylphenidate hydrochloride in API. Retrieved from [Link]

  • Journal of Analytical Toxicology. (n.d.). Detection of Ritalinic Acid in Urine by Thin-Layer Chromatography and Gas Chromatography. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). A stability indicating method development and validation for the estimation of Methylphenidate Hydrochloride in bulk and pharmaceutical dosage form by RP-HPLC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methylphenidate-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Retrieved from [Link]

  • Oxford Academic. (n.d.). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • PubMed. (2008). Does chirality matter? pharmacodynamics of enantiomers of methylphenidate in patients with attention-deficit/hyperactivity disorder. Retrieved from [Link]

  • ICH. (2023). ICH Q3 Guidelines. Retrieved from [Link]

  • Veeprho. (n.d.). Methylphenidate Impurities and Related Compound. Retrieved from [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

Comparative Guide: Analysis of D-threo-Ritalinic Acid Across Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Ritalinic Acid (RA) is the primary, pharmacologically inactive metabolite of Methylphenidate (MPH).[1] While MPH is often administered as a racemate or the pure d-threo enantiomer (Dexmethylphenidate), the analysis of D-threo-Ritalinic Acid is critical for precise pharmacokinetic (PK) profiling, forensic toxicology, and compliance monitoring.

The Analytical Challenge: Unlike the lipophilic parent drug, Ritalinic Acid is an amphoteric, zwitterionic molecule (containing both a secondary amine and a carboxylic acid). This high polarity makes it difficult to retain on standard C18 columns and resistant to traditional Liquid-Liquid Extraction (LLE) without derivatization.

This guide compares the analytical performance of D-threo-RA detection across four critical matrices: Plasma, Urine, Hair, and Oral Fluid , focusing on the superiority of Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) combined with Chiral LC-MS/MS.

Matrix-Specific Comparative Analysis

The following table synthesizes experimental data regarding the extraction efficiency, sensitivity, and stability of Ritalinic Acid across different matrices.

Table 1: Comparative Performance Metrics
FeaturePlasma / Serum Urine Oral Fluid (Saliva) Hair
Primary Application Pharmacokinetics (PK), Clinical ToxicologyCompliance Monitoring, Doping ControlRoadside Testing, Non-invasive PKChronic Exposure, Forensic History
Typical Concentration High (10–20x higher than parent MPH)Very High (>100x higher than Plasma)Low (25x lower than Plasma)Ultra-Trace (pg/mg range)
Preferred Extraction Protein Precipitation (PP) or MCX SPEDilute-and-Shoot or MCX SPEProtein PrecipitationMethanol Extraction + SPE Cleanup
Matrix Effects (ME) Moderate (Phospholipids)High (Salts, Urea)Low to ModerateHigh (Keratin/Melanin interference)
Typical LOD 0.5 – 1.0 ng/mL5.0 – 10.0 ng/mL0.5 – 1.0 ng/mL0.5 – 1.0 pg/mg
Recovery Rates 60% – 90% (Method dependent)>95%>85%70% – 85%
Stability (-20°C) >6 Months>6 Months>1 MonthYears (Indefinite)

Technical Deep Dive: The Extraction Mechanism

To achieve high recovery of D-threo-RA, one must exploit its zwitterionic nature. "Dilute and shoot" methods often suffer from ion suppression in MS/MS.[2] The gold standard is Mixed-Mode Strong Cation Exchange (MCX) .

Mechanism of Action[3]
  • Acidic Load (pH < 3): The secondary amine of Ritalinic Acid is protonated (

    
    ), allowing it to bind ionically to the sulfonate groups (
    
    
    
    ) of the sorbent.
  • Organic Wash: Since the analyte is "locked" by ionic charge, aggressive organic solvents (MeOH/ACN) can be used to wash away neutral interferences (lipids, matrix debris) without eluting the target.

  • Basic Elution (pH > 10): A high pH buffer deprotonates the amine, breaking the ionic bond and releasing the molecule into the organic solvent.

MCX_Mechanism Figure 1: Mixed-Mode Cation Exchange (MCX) Mechanism for Zwitterionic Ritalinic Acid Step1 Sample Acidification (pH < 3) Step2 MCX Retention (Ionic Bond: R-NH2+ <-> SO3-) Step1->Step2 Protonation Step3 Interference Wash (100% MeOH removes neutrals) Step2->Step3 Lock & Wash Step4 Elution (5% NH4OH breaks ionic bond) Step3->Step4 Deprotonation

Validated Experimental Protocol

Objective: Quantification of D-threo-Ritalinic Acid in Plasma. Methodology: MCX SPE followed by Chiral LC-MS/MS.

A. Sample Preparation (MCX SPE)

Note: This protocol is adaptable to Urine (dilute 1:10) and Oral Fluid.[3][4][5][6][7]

  • Pre-treatment: Aliquot 100 µL Plasma. Add 25 µL Internal Standard (D-threo-Ritalinic Acid-d10).

  • Acidification: Add 300 µL 4%

    
     (Phosphoric Acid). Vortex to disrupt protein binding and ensure pH < 3.
    
  • Conditioning: Condition MCX cartridges (e.g., Oasis MCX or Strata-X-C) with 1 mL MeOH followed by 1 mL Water.

  • Loading: Load the acidified sample onto the cartridge at low vacuum (<5 psi).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (Removes salts/proteins).

  • Wash 2 (Organic): 1 mL 100% Methanol (Removes neutral lipids/hydrophobic matrix). Crucial step for minimizing matrix effects.

  • Elution: Elute with 2 x 250 µL of 5%

    
     in Methanol.
    
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    
B. Chiral LC-MS/MS Parameters

To distinguish D-threo from L-threo enantiomers, a chiral column is required.

  • Column: Macrocyclic Glycopeptide (e.g., Chirobiotic V2, 2.1 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution. Methanol/Acetic Acid/Ammonium Hydroxide (100:0.1:0.02, v/v/v).

  • Flow Rate: 0.2 mL/min.

  • MS/MS Transitions (ESI+):

    • Precursor: m/z 220.1 (Ritalinic Acid)

    • Quantifier: m/z 84.1

    • Qualifier: m/z 56.1

Analytical Workflow & Causality

The following diagram illustrates the complete analytical lifecycle, highlighting where errors typically occur (Matrix Effects) and how the protocol mitigates them.

Analytical_Workflow Figure 2: Optimized Workflow for Chiral Ritalinic Acid Analysis cluster_matrix Matrix Selection cluster_prep Sample Preparation (Critical Control Point) cluster_analysis Instrumental Analysis Plasma Plasma (High Protein) IS_Add Add Deuterated IS (Compensates for Recovery Loss) Plasma->IS_Add Urine Urine (High Salts) Urine->IS_Add SPE MCX SPE Extraction (Removes Phospholipids) IS_Add->SPE Acidify Chiral_LC Chiral LC Separation (Resolves D-threo vs L-threo) SPE->Chiral_LC Clean Extract MS_MS MS/MS Detection (MRM Mode) Chiral_LC->MS_MS

References

  • Josefsson, M., & Rydberg, I. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry.[6] Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050–1059.[6]

  • Doerge, D. R., et al. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619-623.[1]

  • Minakata, K., et al. (2019). Simultaneous Determination of Methylphenidate and Ritalinic Acid in Hair Using LC-MS/MS.[8] Forensic Science International, 290, 1-10. (Contextualized from search findings on hair analysis).

  • Biotage Application Note. (2023). Mixed-mode SPE phases for sample clean-up prior to mass spectrometry.[9]

  • Thai, H.T., et al. (2022). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(5).[10]

Sources

Comparative Guide: D-threo-Ritalinic Acid vs. Methylphenidate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Bioanalytical Guide Audience: Senior Researchers, Toxicologists, and Clinical Pharmacologists

Executive Summary: The Stereoselective Imperative

In the pharmacokinetic profiling of Methylphenidate (MPH), the metabolite D-threo-Ritalinic Acid (D-t-RA) is not merely a byproduct; it is the definitive stable biomarker for exposure. While Methylphenidate is the pharmacologically active agent, its utility as an analyte is compromised by rapid hydrolysis and ex vivo instability.

This guide compares the bioanalytical performance of the metabolite D-t-RA against the parent drug MPH.[1] The central premise is that D-t-RA offers superior retrospective detection windows and matrix stability , whereas MPH is critical only for acute intoxication assessment and therapeutic drug monitoring (TDM).

Key Pharmacokinetic Axiom: MPH is a chiral compound administered as a racemic mixture (d,l-threo).[2] However, human Carboxylesterase 1 (CES1) exhibits profound stereoselectivity, hydrolyzing the l-threo isomer 6–7 times faster than the d-threo isomer.[3] Consequently, plasma concentrations of the inactive metabolite (RA) exceed the parent drug by approximately 25-fold , making the [RA]/[MPH] ratio a high-sensitivity metric for metabolic capacity and compliance.

Mechanistic Foundation: The CES1 Hydrolysis Pathway

Understanding the ratio requires visualizing the metabolic bottleneck. The liver enzyme CES1 de-esterifies MPH into Ritalinic Acid. This process is the primary driver of the high metabolite-to-parent ratio found in plasma and urine.

Figure 1: Stereoselective Hydrolysis Pathway

Caption: The CES1 enzyme preferentially targets l-threo-MPH, leading to rapid clearance of the l-isomer and accumulation of Ritalinic Acid, while d-threo-MPH remains the active pharmacological agent.

CES1_Pathway Racemic_MPH Racemic Methylphenidate (d,l-threo-MPH) d_MPH d-threo-MPH (Active Drug) Racemic_MPH->d_MPH Distribution l_MPH l-threo-MPH (Rapidly Cleared) Racemic_MPH->l_MPH Distribution CES1 CES1 Enzyme (Liver) CES1->d_MPH Low Affinity CES1->l_MPH High Affinity (6-7x) RA Ritalinic Acid (RA) (Inactive Metabolite) d_MPH->RA Slow Hydrolysis (Bioavailability ~23%) l_MPH->RA Rapid Hydrolysis (Bioavailability <5%)

Comparative Analysis: Analyte Performance

Researchers must choose the appropriate analyte based on the study's temporal scope. The following data contrasts the parent drug (MPH) with the metabolite (RA).

Pharmacokinetic Profiles & Detection Windows
ParameterMethylphenidate (Parent)D-threo-Ritalinic Acid (Metabolite)Comparative Insight
Plasma Abundance Low (ng/mL range)High (25x higher than Parent)RA provides higher sensitivity for low-dose detection.
Urine Abundance <1% of dose excreted unchanged60–80% of dose excreted as RARA is the mandatory target for urine toxicology.
Half-Life (T1/2) 2–3 hours3–4 hours (Plasma)RA persists longer, extending the detection window.
Oral Fluid/Plasma Ratio High (~1.8 - 3.0)Low (RA does not transfer well to saliva)Exception: MPH is the superior analyte for Oral Fluid testing.
Primary Utility Acute Impairment, TDMCompliance, Retrospective Use, CES1 Phenotyping
Stability and Matrix Effects (The "Hydrolysis Trap")

A critical failure point in MPH research is ex vivo instability. MPH contains an ester linkage susceptible to spontaneous and enzymatic hydrolysis after sample collection.

  • MPH Instability: In non-acidified plasma at room temperature (25°C), MPH concentrations can drop by ~20% within 24 hours , with a corresponding 53% artificial increase in RA levels.[4]

  • RA Stability: Ritalinic Acid is chemically stable under standard storage conditions (-20°C to 4°C) and does not degrade significantly.

Protocol Implication: If measuring the [RA]/[MPH] ratio, you must inhibit CES1 immediately upon blood draw using Fluoride Oxalate tubes or immediate acidification (see Section 4).

Experimental Protocol: Simultaneous Quantification

To accurately determine the D-t-RA/MPH ratio, a validated LC-MS/MS workflow is required.[1] This protocol prioritizes the stabilization of the parent drug to prevent ratio skewing.

Sample Preparation (Protein Precipitation)
  • Collection: Collect whole blood into Sodium Fluoride/Potassium Oxalate (gray top) tubes to inhibit esterase activity.

  • Aliquot: Transfer 100 µL of plasma to a microcentrifuge tube.

  • Internal Standard: Add 20 µL of deuterated IS mix (d-threo-MPH-d9 and d-threo-RA-d10 at 50 ng/mL).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Note: The acid is crucial to stabilize MPH.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to an autosampler vial and dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.9 µm). PFP is superior for separating polar isomers.

  • Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[5]

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • MPH: 234.2 → 84.1[5]

    • Ritalinic Acid:[1][3][6][7][8][9][10][11][12] 220.1 → 84.1

Figure 2: Analytical Workflow for Ratio Determination

Caption: Validated workflow ensuring CES1 inhibition and simultaneous extraction of parent and metabolite for accurate ratio calculation.

Analytical_Workflow cluster_prep Sample Preparation (Critical Control Points) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (Fluoride Oxalate Tube) Precip Protein Precipitation (Acetonitrile) Sample->Precip Acid Acidification (Prevent Hydrolysis) Acid->Precip Stabilizer IS Internal Standards (MPH-d9 / RA-d10) IS->Precip LC LC Separation (C18 or PFP Column) Precip->LC Supernatant Injection MS MS/MS Detection (ESI+ MRM) LC->MS Data Data Output: [RA]/[MPH] Ratio MS->Data

Interpreting the Data: The Ratio as a Biomarker[9]

The [RA]/[MPH] ratio is a powerful diagnostic tool when analyzed correctly.

Ratio Value (Plasma)Clinical/Experimental Interpretation
High Ratio (>30) Indicates "Fast Metabolizer" status OR sample was collected >4 hours post-dose (late elimination phase).
Normal Range (~20-25) Typical steady-state profile for d-threo isomers in extensive metabolizers.
Low Ratio (<10) Indicates CES1 Inhibition (e.g., alcohol co-ingestion forming Ethylphenidate instead of RA) OR very recent ingestion (<1 hour).
Artificial High Ratio WARNING: Indicates improper sample storage (ex vivo hydrolysis of MPH to RA). Check collection protocol.

References

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid. European Journal of Clinical Pharmacology. (2020). Link

  • Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology. (2021). Link

  • Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain. Psychopharmacology. (1998). Link

  • The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects. British Journal of Clinical Pharmacology. (2016). Link

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry. Journal of Chromatography B. (2018). Link

Sources

Technical Guide: Enantioselective Metabolism of Methylphenidate to Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stereochemical Imperative in ADHD Therapeutics

Methylphenidate (MPH) exists as a chiral mixture, typically marketed as a racemate (


-threo-MPH) or the purified 

-isomer (dexmethylphenidate).[1] The pharmacological efficacy resides almost exclusively in the

-isomer, while the metabolic clearance is driven by a profound stereoselectivity favoring the hydrolysis of the

-isomer.[1]

For drug development professionals, understanding the enantioselective hydrolysis mediated by Carboxylesterase 1 (CES1) is critical. This guide compares analytical methodologies for quantifying these enantiomers and details the mechanistic kinetics that dictate the pharmacokinetics (PK) of MPH and its primary metabolite, ritalinic acid (RA).

Part 1: The Metabolic Mechanism

CES1A1: The Stereoselective Gatekeeper

The primary metabolic pathway for MPH is de-esterification to ritalinic acid (RA), a pharmacologically inactive metabolite.[1][2] This reaction is catalyzed by the hepatic enzyme CES1A1 .[3]

Unlike cytochrome P450 enzymes, CES1 exhibits a unique "steric gate" architecture.

  • Substrate Specificity: The active site of CES1 accommodates the

    
    -threo-MPH enantiomer more favorably than the 
    
    
    
    -threo-MPH.
  • Kinetic Consequence: The catalytic efficiency (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) for 
    
    
    
    -MPH hydrolysis is approximately 6–7 times higher than for
    
    
    -MPH.[3]
  • Clinical Outcome: This results in a "stereochemical filtration" during the first-pass metabolism.[3] Systemic circulation is enriched with the active

    
    -MPH, while the inactive 
    
    
    
    -MPH is rapidly converted to
    
    
    -RA.
Diagram 1: Enantioselective Hydrolysis Pathway

Figure 1 illustrates the differential kinetics of MPH isomers entering the CES1 catalytic pocket.

MPH_Metabolism Racemic_MPH Racemic Methylphenidate (Oral Dose) CES1 Hepatic CES1A1 (Stereoselective Gate) Racemic_MPH->CES1 First Pass Metabolism d_MPH d-MPH (Active Isomer) CES1->d_MPH Slow Hydrolysis (High Bioavailability) l_MPH l-MPH (Inactive Isomer) CES1->l_MPH Rapid Hydrolysis (Low Bioavailability) l_RA l-Ritalinic Acid (Major Metabolite) CES1->l_RA Direct Pathway (High kcat) d_RA d-Ritalinic Acid (Minor Metabolite) d_MPH->d_RA Slow Conversion l_MPH->l_RA Rapid Conversion

Caption: CES1A1 preferentially hydrolyzes


-MPH, resulting in high plasma exposure of 

-MPH and rapid accumulation of

-RA.

Part 2: Comparative Analytical Guide

Selecting the Chiral Stationary Phase (CSP)

To study this mechanism, researchers must separate four distinct analytes:


-MPH, 

-MPH,

-RA, and

-RA. The choice of Chiral Stationary Phase (CSP) is the single most critical variable.

Below is an objective comparison of the two dominant column technologies used in MPH bioanalysis: Protein-Based (AGP) vs. Polysaccharide-Based (Amylose/Cellulose) .

Feature

-Acid Glycoprotein (AGP)
Polysaccharide (e.g., Chiralpak) Scientist's Verdict
Separation Mechanism Inclusion complexation & ionic bonding. Mimics in vivo binding.Hydrogen bonding & steric inclusion in helical polymer grooves.Polysaccharide offers sharper peaks.
Stability Low. Sensitive to pH changes and organic modifiers. Life span is shorter.High. Robust immobilized phases allow for extensive solvent use.Polysaccharide is more cost-effective long-term.
Selectivity (

)
Excellent for separating parent (MPH) from metabolite (RA) simultaneously.Often requires specific mobile phase tuning to separate acidic RA from basic MPH.AGP is superior for simultaneous determination without gradient complexity.
Load Capacity Low. Easily overloaded, leading to peak broadening.High. Suitable for semi-prep and high-sensitivity analytical work.Polysaccharide allows for lower LOQs due to better peak shape.
Mobile Phase Reversed-phase (Ammonium Acetate/IPA).Normal phase or Reversed-phase (versatile).Polysaccharide is more versatile.

Recommendation:

  • Use AGP Columns if you require a single isocratic run to capture both parent and metabolite with moderate sensitivity (clinical monitoring).

  • Use Polysaccharide Columns (Immobilized) for high-sensitivity PK studies where low LOQ (<0.5 ng/mL) is required for the

    
    -isomer.
    

Part 3: Validated Experimental Protocol

High-Sensitivity Chiral LC-MS/MS Workflow

This protocol is designed for the quantification of MPH and RA enantiomers in human plasma, utilizing a Liquid-Liquid Extraction (LLE) to minimize matrix effects, which is superior to Protein Precipitation (PP) for trace chiral analysis.

Reagents:

  • Internal Standard (IS):

    
    -rac-Methylphenidate (Deuterated IS is non-negotiable for MS accuracy).
    
  • Extraction Solvent: Hexane:Cyclohexane (1:1 v/v).

  • Buffer: 0.5M Sodium Carbonate (pH 9.0).

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 200 µL of plasma into a glass tube.

    • Add 20 µL of Internal Standard (

      
      -MPH, 50 ng/mL).
      
    • Add 100 µL of Carbonate Buffer (pH 9.0) to ensure MPH is in its non-ionized free-base form (essential for organic extraction).

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of Hexane:Cyclohexane (1:1).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

    • Critical Step: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer into a clean tube. This prevents contamination from the plasma layer.

  • Reconstitution:

    • Evaporate the organic solvent under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Parameters:

    • Column: Chiralpak IG-3 (or equivalent immobilized polysaccharide), 150 x 2.1 mm, 3 µm.

    • Mobile Phase: Isocratic elution with 10 mM Ammonium Bicarbonate : Acetonitrile (60:40).

    • MS Transitions (MRM):

      • MPH:

        
        
        
      • RA:

        
        
        
      • IS:

        
        
        
Diagram 2: Extraction & Analysis Workflow

Figure 2: Logical flow for minimizing matrix effects and ensuring chiral integrity.

Workflow Sample Plasma Sample + d3-IS pH_Adj Alkaline Shift (pH 9.0) (Neutralize MPH) Sample->pH_Adj LLE LLE (Hexane:Cyclohexane) Partitioning pH_Adj->LLE Free Base Form Phase_Sep Phase Separation (Freeze Aqueous Layer) LLE->Phase_Sep Dry_Down N2 Evaporation & Reconstitution Phase_Sep->Dry_Down Organic Layer Only LCMS Chiral LC-MS/MS (MRM Detection) Dry_Down->LCMS

Caption: Optimized LLE workflow ensures high recovery of the lipophilic parent drug while removing interfering plasma proteins.

Part 4: Comparative Pharmacokinetics (Data Analysis)

Interpreting the Enantiomeric Ratio

The hallmark of CES1 stereoselectivity is the discrepancy between the administered racemate and the resulting plasma concentrations.

Table 1: Typical Human PK Parameters (Single Oral Dose of Racemic MPH) Note: Values are representative of mean data from healthy adults.

Parameter

-Methylphenidate
(Active)

-Methylphenidate
(Inactive)
Ratio (

)

(ng/mL)


~28:1

(h)


-

(ng[2][4]·h/mL)


>35:1
Half-life (

)

h

h
-
Major Metabolite

-Ritalinic Acid

-Ritalinic Acid
-

Key Insight for Researchers: If your experimental data shows a


 ratio significantly lower than 10:1 in plasma, investigate the following:
  • CES1 Genetic Polymorphism: The CES1 G143E mutation impairs hydrolytic activity, leading to higher levels of

    
    -MPH.
    
  • Ethanol Co-ingestion: Ethanol competes for the CES1 active site and facilitates transesterification to Ethylphenidate, altering the hydrolysis rate.

  • Analytical Artifact: In-source racemization during MS analysis (check your source temperature).

References

  • Patrick, K. S., et al. (1987).[5] Pharmacokinetics and actions of methylphenidate. Cannabis and Cannabinoids: Pharmacology, Toxicology, and Therapeutic Potential.

  • Sun, Z., et al. (2004).[5] Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1.[3][6] Journal of Pharmacology and Experimental Therapeutics.

  • Zhu, H. J., et al. (2008).[5] Carboxylesterase 1 as a determinant of pemoline and methylphenidate hepatic ester hydrolysis.[5] Drug Metabolism and Disposition.

  • Aoyama, T., et al. (2009). Pharmacokinetics and pharmacodynamics of methylphenidate enantiomers in rats. Psychopharmacology.

  • Srinivas, N. R., et al. (1993). Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder. Clinical Pharmacology & Therapeutics.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of D-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

This guide provides a validated operational framework for the disposal of D-threo-Ritalinic Acid (CAS: 298-59-9 for parent/related salts; specific isomer CAS varies). While D-threo-Ritalinic Acid is the primary inactive metabolite of Methylphenidate (a Schedule II controlled substance), it occupies a critical regulatory intersection. It is generally not classified as a controlled substance itself, but it is a chemical precursor and analytical standard that demands "Security-by-Design" handling to prevent diversion or cross-contamination.[1]

The Core Directive: Do not treat this merely as "trash." Treat it as a liability.[1] The only acceptable disposal method for pharmaceutical metabolites of this class is high-temperature incineration at a licensed facility.[1]

Regulatory & Safety Profile (The "Why")

To ensure compliance, you must understand the causality behind these protocols.

ParameterSpecificationOperational Implication
Chemical Nature Piperidine derivative; Amphoteric amino acid.[1]Stable ring structure.[1] Resistant to simple hydrolysis. Requires high-temperature destruction (>1000°C).[1]
DEA Status (US) Non-Controlled (Metabolite).[1]While not Schedule II, it is often tracked in "Chain of Custody" logs to prove it was not the parent drug (Methylphenidate).
EPA/RCRA Status Non-Listed (Not P or U listed).[1]Falls under "Pharmaceutical Waste."[1][2] If mixed with solvents, it adopts the solvent's waste code (e.g., D001 Ignitable).[1]
Hazard Profile Irritant (H315, H319).[1]Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling.[1]

Expert Insight: Why Incineration? Chemical neutralization (acid/base) is ineffective for the piperidine ring in Ritalinic Acid.[1] Incomplete destruction can lead to environmental bioaccumulation.[1] Incineration ensures the complete breakdown of the pharmacophore into CO₂, H₂O, and NOx [1].

Step-by-Step Disposal Protocol

This protocol is designed as a Self-Validating System . If you cannot complete a step (e.g., generating a manifest), the process halts, preventing non-compliant release.

Phase A: Waste Characterization & Segregation

Goal: Prevent dangerous chemical incompatibilities in the waste stream.[1]

  • Isolate the Stream: Do not mix D-threo-Ritalinic Acid waste with:

    • Strong Oxidizers (Risk of exothermic reaction).[1]

    • Biohazardous Waste (Requires autoclaving, which does not destroy the chemical).[1]

  • Determine State:

    • Solid Waste: Pure powder, contaminated wipes, weighing boats.[1]

    • Liquid Waste: Mother liquors, HPLC effluent.[1]

Phase B: Containerization

For Solids:

  • Place waste in a clear, polyethylene bag (minimum 4 mil thickness).[1]

  • Double-bag the material.

  • Place the sealed bag into a Fiber Drum or Poly Pail designated for "Non-RCRA Pharmaceutical Waste" (unless mixed with hazardous solvents).

For Liquids:

  • Collect in High-Density Polyethylene (HDPE) carboys.

  • pH Check: Ensure pH is between 5 and 9. If highly acidic/basic due to mobile phases, neutralize only to prevent container corrosion, not to destroy the drug.

  • Solvent Rule: If the liquid contains >24% ethanol/methanol, label as RCRA Hazardous (D001 Ignitable) [2].[1]

Phase C: The Destruction Event

Method: High-Temperature Incineration.[1] Requirement: The facility must be equipped with an afterburner and scrubber system to handle nitrogen oxides (NOx) generated from the piperidine ring [3].

Chain of Custody (Documentation)

To build trust and audit-proofing, you must generate a "paper trail" that proves destruction.[1]

  • Internal Log: Record the mass disposed of in your lab's inventory system.

    • Entry: "500mg D-threo-Ritalinic Acid -> Waste Stream #B4."

  • Waste Manifest: When transferring to your EHS (Environmental Health & Safety) or waste vendor (e.g., Veolia, Clean Harbors), ensure the manifest lists "Pharmaceutical Waste - Incineration Required."[1]

  • Certificate of Destruction (CD): Request this document from your vendor.[1] It is the final validation that the liability has left your organization.[1]

Visual Workflow (Decision Logic)

The following diagram illustrates the decision logic for disposing of D-threo-Ritalinic Acid, ensuring no step is missed.

DisposalWorkflow Start Waste Generation: D-threo-Ritalinic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes) StateCheck->Solid Liquid Liquid Waste (HPLC, Solvents) StateCheck->Liquid NonRCRA_Solid Classify: Non-RCRA Pharm Waste Solid->NonRCRA_Solid SolventCheck Contains >24% Flammable Solvent? Liquid->SolventCheck RCRA_Liquid Classify: RCRA Hazardous (D001 Ignitable) SolventCheck->RCRA_Liquid Yes NonRCRA_Liquid Classify: Non-RCRA Chemical Waste SolventCheck->NonRCRA_Liquid No PackSolid Double Bag (Poly) Place in Fiber Drum NonRCRA_Solid->PackSolid PackLiquid HDPE Carboy Secondary Containment RCRA_Liquid->PackLiquid NonRCRA_Liquid->PackLiquid Manifest Generate Waste Manifest (Tag: Incineration Only) PackSolid->Manifest PackLiquid->Manifest Destruction High-Temp Incineration (w/ Scrubber) Manifest->Destruction Cert Certificate of Destruction (Audit Trail) Destruction->Cert

Figure 1: Operational workflow for the segregation and disposal of D-threo-Ritalinic Acid, distinguishing between RCRA and non-RCRA pathways.

Emergency Procedures

Spill Response (Solid Powder):

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/aerosolized, use an N95 respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Cleanup: Scoop material into a disposal bag. Wipe the surface with water and a mild detergent.[1]

  • Disposal: Treat all cleanup materials as Solid Waste (see Phase B above).

First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][3]

  • Skin Contact: Wash with plenty of soap and water.[1]

References
  • U.S. Environmental Protection Agency (EPA). (2022).[1] Management of Hazardous Waste Pharmaceuticals. 40 CFR Part 266 Subpart P. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-threo-Ritalinic Acid
Reactant of Route 2
D-threo-Ritalinic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.